Product packaging for 15-epi-Prostacyclin Sodium Salt(Cat. No.:)

15-epi-Prostacyclin Sodium Salt

Cat. No.: B1159455
M. Wt: 374.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15-epi-Prostacyclin Sodium Salt is a stable stereoisomer of the potent endogenous eicosanoid, prostacyclin (PGI₂). This compound is a critical research tool for investigating the complex signaling pathways of the prostacyclin receptor (IP receptor) and its downstream effects, particularly in the context of vascular biology and inflammation. Unlike its rapidly hydrolyzed counterpart, this analog offers enhanced stability for in vitro studies. Its primary research value lies in its ability to mimic and help delineate the cytoprotective and anti-inflammatory actions of the specialized pro-resolving mediator (SPM) 15-epi-Lipoxin A₄, which is generated through transcellular biosynthesis involving aspirin-treated endothelial or epithelial cells and leukocytes Source . Acting as a high-affinity agonist for the IP receptor, 15-epi-Prostacyclin activates adenylate cyclase, leading to a marked increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade induces potent vasodilation, inhibits platelet aggregation, and exerts anti-inflammatory effects by suppressing the activation and transmigration of leukocytes Source . Consequently, researchers utilize this compound to explore novel resolution pathways in models of inflammatory disease, atherosclerosis, and ischemia-reperfusion injury, providing insights into potential future therapeutic strategies.

Properties

Molecular Formula

C₂₀H₃₁NaO₅

Molecular Weight

374.45

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 15-epi-Prostacyclin Sodium Salt and its Core Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 15-epi-Prostacyclin Sodium Salt, beginning with its fundamental chemical structure. Due to the limited availability of specific quantitative data for this particular epimer in public literature, this document will subsequently focus on the extensive knowledge base of its parent compound, Prostacyclin (PGI₂) Sodium Salt (Epoprostenol). The principles, pathways, and experimental protocols detailed for PGI₂ serve as the essential framework for the research and evaluation of its analogs, including the 15-epi variant.

Chemical Structure of this compound

This compound is an epimer of Prostacyclin Sodium Salt, differing in the stereochemical configuration at the carbon-15 position. This structural change is significant as the hydroxyl group at C-15 is a key determinant of biological activity in many prostanoids.

PropertyData
Molecular Formula C₂₀H₃₁NaO₅
Molecular Weight 374.4 g/mol [1]
IUPAC Name sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate[1]
SMILES CCCCC--INVALID-LINK--[O-])/O2)O">C@HO.[Na+][1][2]
InChI Key LMHIPJMTZHDKEW-MYQOGOCISA-M[1]

Prostacyclin (PGI₂) Signaling Pathway

Prostacyclin (PGI₂) and its analogs exert their primary effects by binding to the prostacyclin receptor, also known as the IP receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade with significant physiological outcomes, most notably vasodilation and the inhibition of platelet aggregation.[3]

The canonical signaling pathway is as follows:

  • Receptor Binding: PGI₂ binds to the IP receptor on the surface of cells, such as vascular smooth muscle cells and platelets.

  • G-Protein Activation: Ligand binding induces a conformational change in the IP receptor, leading to the activation of the associated Gs alpha subunit (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A.[5]

  • Downstream Effects: PKA phosphorylates various downstream targets. In vascular smooth muscle, this leads to the inhibition of myosin light chain kinase, causing muscle relaxation and vasodilation. In platelets, it inhibits activation and aggregation, preventing thrombus formation.[6]

Prostacyclin Signaling Pathway PGI2 Prostacyclin (PGI₂) or Analog IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Response

Canonical signaling cascade of the prostacyclin IP receptor.

Quantitative Data for Prostacyclin Analogs

While specific data for 15-epi-Prostacyclin is limited, the following tables summarize key quantitative data for the parent compound PGI₂ and its well-studied analogs, Iloprost and Treprostinil. This data provides a benchmark for the high potency and receptor-specific interactions characteristic of this class of molecules.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

This table shows the binding affinity of various prostacyclin analogs to a panel of human prostanoid receptors. Lower Ki values indicate higher affinity. Note the high affinity of Iloprost and Treprostinil for the IP receptor.

CompoundIPDP1EP1EP2EP3EP4FPTP
Iloprost3.9 nM>10,0001.1 nM>10,0001,4623,1131,210>10,000
Treprostinil32 nM4.4 nM3,1293.6 nM>10,0001,148>10,000>10,000

Data adapted from a study comparing binding profiles of prostacyclin analogues.[5]

Table 2: Functional Activity (EC₅₀) and Effects

This table summarizes the functional potency of PGI₂ and its effect on key biological processes. EC₅₀ is the concentration that gives a half-maximal response.

AssayAgonistEC₅₀ / IC₅₀Effect
cAMP Elevation (HEK293-IP)Treprostinil1.9 nMAgonist activity at the IP receptor
cAMP Elevation (HEK293-DP1)Treprostinil0.6 nMAgonist activity at the DP1 receptor
cAMP Elevation (HEK293-EP2)Treprostinil6.2 nMAgonist activity at the EP2 receptor
Platelet AggregationPGI₂~0.5 - 8 nM (IC₅₀)Dose-dependent inhibition[7][8]

Data adapted from functional assays on cells expressing human prostanoid receptors.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds like this compound. Below are outlines of key experimental protocols used to characterize prostanoids.

Radioligand Receptor Binding Assay (Competition)

This protocol determines the affinity of a test compound (e.g., 15-epi-Prostacyclin) for the IP receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a multiwell plate, the cell membranes are incubated with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost).

  • Competition: A range of concentrations of the unlabeled test compound is added to the wells.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), from which the Ki (binding affinity) can be calculated.

Intracellular cAMP Measurement Assay

This protocol measures the functional consequence of IP receptor activation by quantifying the production of the second messenger, cAMP.

Methodology:

  • Cell Culture: Cells expressing the IP receptor are cultured in a multiwell plate.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Stimulation: Cells are stimulated with various concentrations of the test compound (e.g., 15-epi-Prostacyclin) for a defined period.

  • Cell Lysis: After stimulation, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Detection: The amount of cAMP in the lysate is measured. Common methods include:

    • Homogeneous Bioluminescent Assays (e.g., cAMP-Glo™): These assays use a principle where cAMP binding to Protein Kinase A (PKA) modulates a coupled luciferase reaction, with the light output being inversely proportional to the cAMP concentration.[9]

    • ELISA: A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Luminescence or absorbance is measured and a standard curve is used to calculate the concentration of cAMP. The results are plotted against the log concentration of the test compound to determine the EC₅₀ value.

Platelet Aggregation Assay

This protocol assesses the ability of a test compound to inhibit platelet aggregation, a key functional effect of prostacyclins.

Methodology:

  • Blood Collection: Whole blood is collected from healthy volunteers into an anticoagulant (e.g., citrate).

  • Preparation: The assay can be performed using whole blood or platelet-rich plasma (PRP), which is prepared by centrifugation.

  • Incubation: The blood or PRP sample is pre-incubated with the test compound (e.g., 15-epi-Prostacyclin) or vehicle control at 37°C.

  • Induction of Aggregation: A platelet-aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce aggregation.[8]

  • Measurement: Aggregation is monitored in real-time. A common method is light transmission aggregometry, where platelet aggregation causes an increase in light transmission through the sample. Alternatively, whole blood aggregometry can be performed by counting the number of single platelets remaining over time.[7]

  • Data Analysis: The inhibition of aggregation by the test compound is calculated relative to the vehicle control. An IC₅₀ value, the concentration required to inhibit aggregation by 50%, is determined.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis Test_Compound Test Compound (15-epi-Prostacyclin) Binding_Assay Receptor Binding Assay (Determine Ki) Test_Compound->Binding_Assay cAMP_Assay cAMP Functional Assay (Determine EC₅₀) Test_Compound->cAMP_Assay Platelet_Assay Platelet Aggregation Assay (Determine IC₅₀) Test_Compound->Platelet_Assay Affinity Binding Affinity (Target Engagement) Binding_Assay->Affinity Potency Functional Potency (Signaling Activity) cAMP_Assay->Potency Efficacy Physiological Efficacy (Biological Effect) Platelet_Assay->Efficacy Evaluation Compound Profile Evaluation Affinity->Evaluation Potency->Evaluation Efficacy->Evaluation

Workflow for the in vitro characterization of a prostanoid analog.

References

An In-depth Technical Guide on the Mechanism of Action of 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms of 15-epi-Prostacyclin Sodium Salt, an analog of the endogenous eicosanoid Prostacyclin (PGI₂). It outlines the primary signaling pathways, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual diagrams to illustrate key processes.

Core Mechanism of Action

This compound is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. Its mechanism is primarily mediated through the activation of the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.

1.1. Receptor Binding and Signal Transduction

The binding of this compound to the IP receptor on the surface of vascular smooth muscle cells and platelets initiates a canonical Gs-protein signaling cascade:

  • Agonist Binding: The molecule binds to the IP receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).

1.2. Downstream Physiological Effects

The subsequent rise in intracellular cAMP concentration triggers distinct downstream effects in different cell types, leading to the compound's primary pharmacological actions.

  • In Vascular Smooth Muscle Cells (Vasodilation): Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase (MLCK).[1] This inhibition prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[1] This action is crucial for reducing vascular resistance and is a key therapeutic effect in conditions like pulmonary arterial hypertension (PAH).[2][3]

  • In Platelets (Inhibition of Aggregation): In platelets, the increase in cAMP activates PKA, which initiates a cascade that inhibits platelet activation and aggregation.[1][4] This is achieved by counteracting the increase in cytosolic calcium levels that would normally be triggered by pro-thrombotic agents like thromboxane A₂ (TXA₂).[1] By preventing platelet activation, 15-epi-Prostacyclin helps prevent the formation of the platelet plug involved in primary hemostasis.[1][5]

Prostacyclin and its analogs are physiological antagonists to thromboxane A₂, creating a homeostatic balance in the cardiovascular system.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_VSMC Vascular Smooth Muscle Cell cluster_Platelet Platelet Ligand 15-epi-Prostacyclin Sodium Salt IP_Receptor Prostacyclin (IP) Receptor (GPCR) Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_Inhibit Inhibition of Myosin Light Chain Kinase PKA->MLCK_Inhibit Platelet_Inhibit Inhibition of Platelet Activation PKA->Platelet_Inhibit Vasodilation Vasodilation MLCK_Inhibit->Vasodilation Aggregation_Block Anti-Aggregation Platelet_Inhibit->Aggregation_Block

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Collect Whole Blood (Citrate Anticoagulant) prep_prp Prepare Platelet-Rich Plasma (PRP) (Centrifugation at low speed) start->prep_prp adjust_count Adjust Platelet Count (Dilute with Platelet-Poor Plasma) prep_prp->adjust_count incubate Incubate PRP with Test Compound (15-epi-Prostacyclin or Vehicle Control) adjust_count->incubate set_baseline Set Baseline in Aggregometer (0% and 100% Transmission) incubate->set_baseline add_agonist Add Aggregating Agent (e.g., ADP, Collagen) set_baseline->add_agonist measure Measure Change in Light Transmittance (Quantify Aggregation) add_agonist->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for a platelet aggregation assay.

Quantitative Data

CompoundReceptorAssay TypeValueReference
Iloprost IPBinding (Ki)3.9 nM[3][6]
EP₁Binding (Ki)1.1 nM[3][6]
IPFunctional (cAMP, EC₅₀)0.37 nM[3]
EP₁Functional (Calcium, EC₅₀)0.3 nM[3]
Treprostinil IPBinding (Ki)32 nM[3][6]
EP₂Binding (Ki)3.6 nM[3][6]
DP₁Binding (Ki)4.4 nM[3][6]
IPFunctional (cAMP, EC₅₀)1.9 nM[3][6]
EP₂Functional (cAMP, EC₅₀)6.2 nM[3]
DP₁Functional (cAMP, EC₅₀)0.6 nM[3]

Note: Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are standard protocols for key experiments used to characterize prostacyclin analogs.

4.1. Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.[7][8]

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the IP receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human IP receptor.

    • Radiolabeled ligand (e.g., [³H]-Iloprost).

    • Unlabeled this compound (competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, glass fiber filters, cell harvester.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of the unlabeled this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled competitor.[9]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like Iloprost).[9]

    • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[2]

    • Wash the filters rapidly with ice-cold binding buffer.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

4.2. Protocol: Intracellular cAMP Measurement Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.[1][10]

  • Objective: To determine the potency (EC₅₀) of this compound in stimulating cAMP production.

  • Materials:

    • Whole cells expressing the IP receptor (e.g., HEK293-IP cells).

    • Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • This compound.

    • Commercial cAMP assay kit (e.g., HTRF, ELISA-based).

    • Cell lysis buffer (provided in kit).

  • Methodology:

    • Seed cells in a 96-well plate and grow to near confluence.

    • Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

    • Lyse the cells using the lysis buffer provided in the assay kit.

    • Measure the cAMP concentration in the cell lysates according to the kit manufacturer's instructions (e.g., by measuring fluorescence resonance energy transfer or colorimetric signal).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Use non-linear regression to fit the data to a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

4.3. Protocol: In Vitro Platelet Aggregation Assay

This assay directly measures the primary pharmacological effect of prostacyclin analogs on platelet function.[11]

  • Objective: To quantify the inhibitory effect of this compound on platelet aggregation induced by various agonists.

  • Materials:

    • Freshly drawn human whole blood collected in 3.2% sodium citrate.

    • Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen, arachidonic acid).[12]

    • This compound.

    • Saline or appropriate vehicle control.

    • Light Transmission Aggregometer with cuvettes and stir bars.

    • Centrifuge.

  • Methodology:

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[12]

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the PPP.

    • Set up Aggregometer: Calibrate the aggregometer by setting 0% light transmission with a cuvette of PRP and 100% transmission with a cuvette of PPP.[5]

    • Assay: a. Pipette a defined volume of PRP (e.g., 360 µL) into a cuvette with a stir bar and allow it to equilibrate at 37°C.[5] b. Add a small volume of this compound (at the desired final concentration) or vehicle and incubate for 1-2 minutes.[11] c. Add a platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.[5] d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the curve.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

References

15-epi-Prostacyclin Sodium Salt: A Technical Guide to its Biological Functions and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2), a potent endogenous eicosanoid, is a critical regulator of vascular homeostasis. Its sodium salt, known pharmacologically as epoprostenol, is utilized in clinical settings for its potent vasodilatory and anti-platelet aggregation effects. 15-epi-Prostacyclin Sodium Salt is a stereoisomer of prostacyclin, differing in the configuration of the hydroxyl group at the C-15 position. This structural alteration is known to significantly impact the biological activity of prostaglandins. This technical guide provides an in-depth overview of the known and extrapolated biological functions and activity of this compound, drawing comparisons with its well-characterized parent compound, prostacyclin. While specific experimental data for the 15-epi isomer is limited, this document consolidates available information and provides a framework for future research.

Core Biological Functions

Prostacyclin and its analogues exert a range of physiological effects, primarily mediated by the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The primary functions include:

  • Inhibition of Platelet Aggregation: Prostacyclin is the most potent endogenous inhibitor of platelet aggregation. This effect is crucial in preventing thrombosis.

  • Vasodilation: It relaxes vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. This is particularly important in the pulmonary circulation.

  • Anti-inflammatory Effects: Prostacyclin exhibits anti-inflammatory properties by modulating the activity of various immune cells.

  • Anti-proliferative and Anti-mitogenic Effects: It can inhibit the proliferation of vascular smooth muscle cells, playing a role in vascular remodeling.

The biological activity of this compound is presumed to be qualitatively similar to that of prostacyclin, but with significantly reduced potency. It is generally observed that 15-(R) isomers of prostaglandins, such as 15-epi-Prostacyclin, exhibit diminished agonist activity at their respective receptors compared to their naturally occurring 15-(S) counterparts.[1]

Signaling Pathways

The primary signaling pathway for prostacyclin involves the activation of the IP receptor, which is coupled to a Gs protein. This initiates a cascade of intracellular events, as depicted below. It is hypothesized that this compound interacts with the same pathway, albeit with a lower affinity for the IP receptor.

Prostacyclin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI2) or 15-epi-Prostacyclin IP_Receptor IP Receptor PGI2->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Biological_Effects Biological Effects: - Vasodilation - Inhibition of Platelet Aggregation - Anti-inflammatory Effects PKA->Biological_Effects Leads to

Prostacyclin and 15-epi-Prostacyclin Signaling Pathway.

Prostacyclin can also interact with other prostanoid receptors, such as the EP and TP receptors, which can lead to different downstream effects. The selectivity of 15-epi-Prostacyclin for these receptors has not been well-characterized.

Quantitative Data

The following table summarizes the available quantitative data for prostacyclin and highlights the lack of specific data for its 15-epi isomer. This underscores a significant knowledge gap and an area for future research.

ParameterProstacyclin (PGI2)15-epi-ProstacyclinReference
Receptor Binding
IP Receptor Affinity (Ki)PotentExpected to be lower[1]
Inhibition of Platelet Aggregation
IC50 (human platelets)~5 nMNot Available[1]
Vasodilation
EC50 (various vascular beds)Potent vasodilatorNot Available
In Vivo Activity
Half-lifeVery short (< 1 minute)Not Available

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of prostanoids. The following are representative methodologies that can be adapted to study this compound.

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the anti-platelet activity of prostacyclin analogues.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect whole blood into citrate anticoagulant PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood_Collection->PRP_Preparation Incubation 3. Incubate PRP with varying concentrations of 15-epi-Prostacyclin or control PRP_Preparation->Incubation Agonist_Addition 4. Add platelet agonist (e.g., ADP, collagen) Incubation->Agonist_Addition Measurement 5. Measure change in light transmittance over time (Aggregometer) Agonist_Addition->Measurement Data_Analysis 6. Calculate % inhibition and determine IC50 Measurement->Data_Analysis

Workflow for In Vitro Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

  • Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 2 minutes) at 37°C in an aggregometer cuvette with stirring.

  • Agonist Addition: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation.

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.

  • Data Analysis: The percentage of aggregation inhibition is calculated relative to the control. An IC50 value (the concentration required to inhibit aggregation by 50%) can then be determined from the dose-response curve.

Ex Vivo Vascular Ring Assay for Vasodilation

This assay assesses the direct vasodilatory effects of a compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., rat aorta or human pulmonary artery) are carefully dissected and cut into rings.

  • Mounting: The vascular rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable level of tone.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tone.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration required to produce 50% of the maximal relaxation) is calculated.

Structure-Activity Relationship: The Significance of C-15 Stereochemistry

The stereochemistry at the C-15 position of prostaglandins is a critical determinant of their biological activity. The naturally occurring and more potent form of prostacyclin has the (S) configuration at C-15. The inversion of this stereocenter to the (R) configuration, as in 15-epi-Prostacyclin, generally leads to a significant reduction in binding affinity for the IP receptor and, consequently, a decrease in biological potency. This is likely due to a suboptimal fit within the receptor's binding pocket, hindering the conformational changes required for receptor activation.

SAR_Logic Prostacyclin_Structure Prostacyclin (PGI2) (15S-hydroxyl) Structural_Difference Stereochemical Inversion at C-15 Prostacyclin_Structure->Structural_Difference epi_Prostacyclin_Structure 15-epi-Prostacyclin (15R-hydroxyl) epi_Prostacyclin_Structure->Structural_Difference Receptor_Binding Altered Interaction with IP Receptor Binding Site Structural_Difference->Receptor_Binding Biological_Activity Reduced Biological Potency (Agonist Activity) Receptor_Binding->Biological_Activity

Logical relationship of C-15 stereochemistry and biological activity.

Conclusion and Future Directions

This compound represents an important tool for understanding the structure-activity relationships of prostacyclin and its receptor interactions. Based on the general principles of prostaglandin pharmacology, it is expected to be a significantly less potent agonist at the IP receptor compared to prostacyclin. However, a comprehensive characterization of its biological activity is lacking.

Future research should focus on:

  • Quantitative determination of binding affinities for the IP receptor and other prostanoid receptors.

  • In vitro and in vivo studies to establish dose-response relationships for its effects on platelet aggregation and vasodilation.

  • Investigation of its potential antagonist properties , as some prostaglandin isomers with reduced agonist activity can act as competitive antagonists.

A thorough understanding of the pharmacological profile of this compound will not only advance our fundamental knowledge of prostanoid biology but also aid in the design of more selective and potent prostacyclin analogues for therapeutic applications.

References

In-Depth Technical Guide: 15-epi-Prostacyclin Sodium Salt Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostacyclin Sodium Salt is a stereoisomer of Prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1] Like PGI2, its biological effects are mediated through binding to specific receptors, primarily the prostacyclin receptor, also known as the IP receptor.[2] The IP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] Understanding the binding characteristics and signaling pathways of this compound is crucial for the development of novel therapeutics targeting cardiovascular and inflammatory diseases. This guide provides a comprehensive overview of the receptor binding properties of this compound, detailed experimental protocols, and an examination of its signaling cascade.

Receptor Binding Data

Quantitative analysis of the interaction between a ligand and its receptor is fundamental to understanding its pharmacological profile. Key parameters include the equilibrium dissociation constant (Kd), the maximal binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50). The following table summarizes available data for Prostacyclin (PGI2) and other relevant analogs, which can be used as a reference for designing and interpreting studies with this compound.

LigandReceptorAssay TypeCell/Tissue TypeKi (nM)IC50 (nM)Bmax (fmol/mg protein or sites/cell )
Prostacyclin (PGI2)IP ReceptorRadioligand BindingHuman Platelets--High Affinity: 16 (Kd) Low Affinity: 382 (Kd)[4]
Prostacyclin (PGI2)-Platelet Aggregation InhibitionHamster Platelets-1.5 ng/ml[5]-
Prostacyclin (PGI2)-Platelet Aggregation InhibitionHuman Platelets (in whole blood)-0.5-8-
IloprostIP ReceptorCompetition BindingRecombinant Human3.9[6]--
IloprostEP1 ReceptorCompetition BindingRecombinant Human1.1[6]--
TreprostinilIP ReceptorCompetition BindingRecombinant Human32[6][7]--
TreprostinilDP1 ReceptorCompetition BindingRecombinant Human4.4[6][7]--
TreprostinilEP2 ReceptorCompetition BindingRecombinant Human3.6[6][7]--

Signaling Pathway

Upon binding to the IP receptor, this compound is expected to initiate a signaling cascade similar to that of PGI2. The IP receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[3][8] Activation of the IP receptor leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[8][9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation.[2][8]

Prostacyclin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15-epi-Prostacyclin 15-epi-Prostacyclin Sodium Salt IP_Receptor IP Receptor (GPCR) 15-epi-Prostacyclin->IP_Receptor Binds to G_Protein G-Protein Gαs Gβγ IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:g_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

Prostacyclin (IP) Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay for the Prostacyclin (IP) Receptor

This protocol describes a typical radioligand competition binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for the prostacyclin (IP) receptor.

1. Materials:

  • Radioligand: A tritiated or iodinated high-affinity IP receptor agonist or antagonist (e.g., [3H]-Iloprost).

  • Test Compound: this compound.

  • Receptor Source: Cell membranes prepared from cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells) or platelet-rich plasma.[11][12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[11]

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known IP receptor ligand (e.g., unlabeled Iloprost).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Methods:

  • Membrane Preparation:

    • Culture cells expressing the IP receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation.

      • A fixed concentration of the radioligand (typically at or below its Kd).

      • Increasing concentrations of the test compound (this compound).

      • For determining non-specific binding, add a high concentration of the unlabeled competitor instead of the test compound.

      • For determining total binding, add assay buffer instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay

Conclusion

This technical guide provides a foundational understanding of the receptor binding characteristics and signaling mechanisms of this compound, primarily through the lens of its parent compound, Prostacyclin. The provided experimental protocol for a radioligand competition binding assay offers a practical framework for researchers to determine the specific binding affinities of this and other related compounds. Further studies are warranted to elucidate the precise quantitative binding parameters of this compound and to fully characterize its pharmacological profile. Such research will be instrumental in advancing the development of novel therapeutics targeting the prostacyclin signaling pathway.

References

A Comprehensive Technical Guide to Foundational Research on Prostacyclin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prostacyclin (PGI2) is a powerful endogenous lipid mediator with critical roles in cardiovascular homeostasis, primarily through its potent vasodilatory and anti-platelet aggregation effects. The inherent chemical instability of PGI2 has driven extensive research into more stable isomers and synthetic analogues. This technical guide provides an in-depth overview of the foundational research on prostacyclin isomers, focusing on their synthesis, biological activity, and the experimental protocols used for their characterization.

Core Concepts: Prostacyclin Synthesis and Signaling

Prostacyclin is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, culminating in the conversion of prostaglandin H2 (PGH2) to PGI2 by prostacyclin synthase.[1] Its biological effects are mediated primarily through the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR).[2]

Prostacyclin Signaling Pathway

Activation of the IP receptor by PGI2 or its agonists initiates a signaling cascade predominantly through the Gs alpha subunit. This stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[4]

Prostacyclin Signaling Pathway Prostacyclin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGI2 Prostacyclin (PGI2) or Isomer IP_Receptor IP Receptor PGI2->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Prostacyclin Signaling Cascade.

Quantitative Data on Prostacyclin Isomers and Analogues

The biological activity of prostacyclin isomers and their synthetic analogues is typically quantified through binding affinity assays, functional assays measuring second messenger production (cAMP), and physiological response assays such as platelet aggregation inhibition.

Binding Affinity (Ki) at the IP Receptor

Binding affinity, represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)SpeciesReference
IloprostIP3.9Human[3][5]
IloprostEP11.1Human[3][5]
TreprostinilIP32Human[3]
TreprostinilDP14.4Human[3]
TreprostinilEP23.6Human[3]
RO1138452 (antagonist)IP9.3 (pKi)Human Platelets[6]
RO3244794 (antagonist)IP7.7 (pKi)Human Platelets[6]
16(S)-IloprostIP13.4 (Kd)Human[7][8]
16(R)-IloprostIP288 (Kd)Human[7][8]
Functional Potency (EC50) for cAMP Accumulation

The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response. In the context of prostacyclin, this is often the concentration required to elicit 50% of the maximum cAMP production.

CompoundEC50 (nM)Cell TypeReference
Iloprost0.37Cells expressing human IP receptor[3]
Treprostinil1.9Cells expressing human IP receptor[3]
Cicaprost~1Human Pulmonary Artery Smooth Muscle Cells (HPASMC)[1]
Beraprost98.2HPASMC[1]
UT-15~1HPASMC[1]
Platelet Aggregation Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For prostacyclin and its isomers, this is typically the concentration required to inhibit platelet aggregation by 50%.

CompoundIC50 (nM)SpeciesInducing AgentReference
Prostacyclin (PGI2)~3 (ED50)HumanArachidonic Acid[9]
Prostacyclin (PGI2)~4.2 (1.5 ng/ml)HamsterADP[10]
PGI310.2 ± 1.6RabbitADP[10]
PGI3(as effective as PGI2)HumanADP[10]
16(S)-Iloprost~20x more potent than 16(R)HumanCollagen[7][8]

Experimental Protocols

The characterization of prostacyclin isomers involves a series of well-defined experimental procedures to determine their binding characteristics, functional activity, and physiological effects.

Experimental Workflow for Characterizing Prostacyclin Isomers

A typical workflow for the preclinical characterization of a novel prostacyclin isomer or analogue involves a tiered approach, starting from initial synthesis and purification, moving to in vitro receptor binding and functional assays, and culminating in more complex cell-based or ex vivo physiological assays.

Experimental Workflow for Prostacyclin Isomer Characterization Experimental Workflow for Prostacyclin Isomer Characterization cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo/Physiological Assays Synthesis Chemical Synthesis of Isomer Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki at IP Receptor) Purification->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50) Binding_Assay->cAMP_Assay Platelet_Assay Platelet Aggregation Assay (Determine IC50) cAMP_Assay->Platelet_Assay Vasodilation_Assay Vascular Ring Assay (Assess Vasodilation) Platelet_Assay->Vasodilation_Assay Data_Analysis Data Analysis & Pharmacological Profile Vasodilation_Assay->Data_Analysis

References

The Prostacyclin Revolution: A Technical History of Epoprostenol and Its Analogs in Cardiopulmonary Research

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Development Professionals

Abstract

Prostacyclin (PGI₂) and its synthetic analogs represent a cornerstone in the treatment of pulmonary arterial hypertension (PAH). This technical guide traces the research history of epoprostenol, the first synthetic PGI₂, and the subsequent development of more stable and selectively targeted analogs. We delve into the core signaling pathways, provide an overview of key experimental protocols used in their evaluation, and present a comparative analysis of their pharmacological profiles. This document serves as an in-depth resource for researchers and scientists engaged in the discovery and development of novel cardiovascular therapies.

Introduction: The Discovery of a Potent Endogenous Vasodilator

In the mid-1970s, a UK research team led by Professor John Vane made a groundbreaking discovery that would reshape the understanding of vascular homeostasis.[1] While investigating prostaglandin metabolism, they identified a labile substance produced by blood vessel walls that was a potent inhibitor of platelet aggregation and a powerful vasodilator.[1][2] This molecule, named prostacyclin (or PGI₂), was found to be biosynthesized from prostaglandin H₂ (PGH₂) by the enzyme prostacyclin synthase in endothelial cells.[1]

The discovery of prostacyclin and its physiological antagonist, thromboxane A₂ (TXA₂), revealed a delicate balance controlling platelet activation and vascular tone, crucial for cardiovascular health.[1] However, the therapeutic potential of native PGI₂ was severely hampered by its extreme chemical instability, with a half-life of only about 42 seconds in physiological conditions.[1] This instability prompted the synthesis of a stable chemical analog, epoprostenol, marking the beginning of a new era in PAH treatment.[1][3]

The Epoprostenol Era and the Drive for Analogs

These limitations created a clear unmet need and drove the development of a new generation of prostacyclin analogs with improved stability, longer half-lives, and alternative routes of administration. This research effort led to the introduction of several key molecules:

  • Iloprost: A chemically stable analog available for intravenous and inhaled administration.[4][8]

  • Treprostinil: A tricyclic benzindene prostacyclin analog with a significantly longer half-life, allowing for subcutaneous, intravenous, inhaled, and oral delivery.[4][8]

  • Beraprost: The first orally active prostacyclin analog, approved in Japan and South Korea.[9]

  • Selexipag: A novel, orally active, selective non-prostanoid IP receptor agonist, which is a prodrug that is converted to its more potent active metabolite, ACT-333679.[4][9]

This evolution from a highly unstable endogenous molecule to stable, orally available drugs represents a significant triumph in medicinal chemistry and pharmacology.

Historical Development Timeline of Prostacyclin Therapies

G Evolution of Prostacyclin Analogs for PAH Treatment PGI2 1976: Discovery of Prostacyclin (PGI₂) Potent but highly unstable vasodilator and platelet inhibitor. Epo 1995: Epoprostenol (IV) First approved therapy for PAH. Challenge: Continuous IV infusion, short half-life. PGI2->Epo Need for therapeutic agent Trep_SC 2002: Treprostinil (Subcutaneous) Improved stability and longer half-life. Epo->Trep_SC Need for stability & longer half-life Ilop_Inh 2004: Iloprost (Inhaled) First inhaled formulation, targeting pulmonary vasculature. Epo->Ilop_Inh Need for non-IV & targeted delivery Trep_IV 2004: Treprostinil (IV) Alternative parenteral route. Trep_SC->Trep_IV Trep_Inh 2009: Treprostinil (Inhaled) Second inhaled option. Trep_IV->Trep_Inh Trep_Oral 2013: Treprostinil (Oral) First oral formulation of treprostinil. Trep_Inh->Trep_Oral Need for oral convenience Selex 2015: Selexipag (Oral) Selective, non-prostanoid oral IP receptor agonist. Trep_Oral->Selex Improved oral selectivity

Caption: Evolution of Prostacyclin Analogs for PAH Treatment.

Mechanism of Action: The IP Receptor Signaling Pathway

Epoprostenol and its analogs exert their primary pharmacological effects by acting as agonists at the prostacyclin receptor, also known as the IP receptor. The IP receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the stimulatory G protein, Gαs.[1]

The activation of the IP receptor initiates a well-defined signaling cascade:

  • Agonist Binding: The prostacyclin analog binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[1]

  • Gαs Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαs protein.[10]

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[11]

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Downstream Effects:

    • In Vascular Smooth Muscle Cells: PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.[1]

    • In Platelets: PKA activation inhibits platelet activation and aggregation, preventing the formation of blood clots.[1]

This signaling pathway is the primary mechanism responsible for the therapeutic benefits of prostacyclin-based therapies in PAH.

Prostacyclin (IP) Receptor Signaling Pathway

G IP Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI Prostacyclin Analog (e.g., Epoprostenol) IP_R IP Receptor (GPCR) PGI->IP_R Binds to Gs Gαs Protein IP_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_I Inhibition of Myosin Light Chain Kinase PKA->MLCK_I Platelet_I Inhibition of Platelet Activation PKA->Platelet_I Vaso Vasodilation (Smooth Muscle Relaxation) MLCK_I->Vaso

Caption: IP Receptor Signaling Cascade.

Comparative Pharmacology

While all prostacyclin analogs target the IP receptor, they exhibit different affinities and selectivities for other prostanoid receptors (e.g., DP, EP, FP, TP). This can lead to variations in their overall pharmacological profiles and side effects. The following tables summarize key quantitative data for epoprostenol and its major analogs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundIPDP1EP1EP2EP3EP4FPTP
Epoprostenol (PGI₂) *~16>1000>1000>1000>1000>1000>1000>1000
Iloprost 3.9>100001.111483981349363>10000
Treprostinil 324.45013.6>100002138>10000>10000
Beraprost Data not consistently reported-------
ACT-333679 20>2700>2700>2700>2700>2700>2700>2700

Note: Epoprostenol is highly selective for the IP receptor, with reported Kd values around 16 nM.[12] Comprehensive Ki data across a full receptor panel is limited due to its instability. Values for other receptors are generally reported as being significantly weaker. Data for Iloprost and Treprostinil from[13]. Data for ACT-333679 (active metabolite of Selexipag) from[14].

Table 2: Comparative Functional Potency (EC₅₀/IC₅₀, nM)

CompoundcAMP Elevation (EC₅₀)Platelet Aggregation Inhibition (IC₅₀)Smooth Muscle Proliferation Inhibition (EC₅₀)
Epoprostenol (PGI₂) *Data not consistently reported~0.5-8 (Agonist dependent)Data not consistently reported
Iloprost 4.8~0.5121.0
Treprostinil (as UT-15) 8.2Data not consistently reported4.2
Beraprost 98.2~2-5 (ADP-induced)40.0
ACT-333679 214 (partial agonist)Data not consistently reported4.0

Note: Epoprostenol IC₅₀ for platelet aggregation is highly dependent on the agonist used to induce aggregation. cAMP and proliferation data from[15][16] (in human pulmonary artery smooth muscle cells). Iloprost platelet data from[17]. Beraprost platelet data from. ACT-333679 data from[1][16].

Key Experimental Protocols in Prostacyclin Research

The development and characterization of epoprostenol and its analogs rely on a suite of standardized in vitro assays. Below are summaries of the core methodologies.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., ³H-iloprost for the IP receptor) is incubated with a cell membrane preparation expressing the receptor. The unlabeled test compound is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki value.

  • Generalized Protocol:

    • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.

    • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

    • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand via rapid vacuum filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

  • Principle: Intact cells expressing the IP receptor are treated with the test compound. After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Generalized Protocol:

    • Cell Culture: Plate cells expressing the IP receptor in a multi-well plate and grow to near confluence.

    • Stimulation: Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of the test agonist.

    • Lysis and Detection: Lyse the cells and add detection reagents. In a typical competitive immunoassay, endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.

    • Signal Measurement: Read the plate on a suitable detector. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

    • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot cAMP concentration against the log concentration of the agonist to determine the EC₅₀ and Emax (maximum effect).

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the classic method for assessing a compound's ability to inhibit platelet function.

  • Principle: Platelet-rich plasma (PRP) is stirred in a cuvette at 37°C. An agonist (e.g., ADP, collagen) is added to induce aggregation. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.

  • Generalized Protocol:

    • PRP Preparation: Collect whole blood into a citrate anticoagulant. Centrifuge at a low speed (e.g., 200 x g) to pellet red and white blood cells, leaving PRP as the supernatant. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

    • Assay Setup: Place a cuvette with PRP into the aggregometer. Use PPP to set the 100% transmission baseline.

    • Inhibition Measurement: Add the test compound (e.g., a prostacyclin analog) to the PRP and incubate for a short period.

    • Induce Aggregation: Add a platelet agonist (e.g., ADP) to initiate aggregation.

    • Data Recording: Record the change in light transmission for several minutes.

    • Data Analysis: The maximum aggregation is measured. The IC₅₀ is the concentration of the test compound that inhibits the agonist-induced aggregation by 50%.

General Workflow for Prostacyclin Analog Development

G Drug Discovery Workflow for IP Receptor Agonists Lib Compound Library (Chemical Synthesis) Bind Primary Screen: Receptor Binding Assay (High-Throughput) Lib->Bind Hits Identify Hits (High Affinity for IP Receptor) Bind->Hits Func Secondary Screen: cAMP Functional Assay Hits->Func Leads Confirm Leads (Potent Agonists) Func->Leads Select Selectivity Profiling (Binding at other Prostanoid Receptors) Leads->Select Platelet In Vitro Pharmacology: Platelet Aggregation Assay Vasodilation Assay Select->Platelet PK Pharmacokinetics (ADME) In Vivo Models Platelet->PK Preclin Preclinical Candidate PK->Preclin

Caption: Drug Discovery Workflow for IP Receptor Agonists.

Conclusion and Future Directions

The journey from the discovery of the unstable prostacyclin molecule to the development of orally available, selective IP receptor agonists is a testament to the power of targeted drug design. Epoprostenol revolutionized the treatment of PAH, and the subsequent development of its analogs has provided patients with more convenient and manageable therapeutic options.

Current and future research continues to focus on:

  • Enhanced Selectivity: Developing agonists with even higher selectivity for the IP receptor to minimize off-target effects associated with activation of other prostanoid receptors.

  • Biased Agonism: Designing ligands that preferentially activate the Gαs-cAMP pathway while minimizing receptor desensitization and internalization, which can be mediated by β-arrestin pathways. The partial agonism of selexipag's active metabolite in some upstream assays may be an early example of this beneficial profile.[1][16]

  • Novel Formulations: Improving drug delivery systems to optimize pharmacokinetic and pharmacodynamic profiles, enhancing both efficacy and patient compliance.

The history of epoprostenol and its analogs serves as a powerful case study in translational pharmacology, demonstrating how a deep understanding of endogenous pathways can lead to life-saving therapies. The continued exploration of the prostacyclin signaling cascade promises to yield even more refined and effective treatments for pulmonary arterial hypertension and other cardiovascular diseases.

References

An In-Depth Technical Guide to 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostacyclin Sodium Salt, also known as 15(R)-Prostaglandin I2 (PGI2) Sodium Salt, is a stereoisomer of the potent, naturally occurring vasodilator and anti-platelet agent, Prostacyclin (15(S)-PGI2). The stereochemistry at the C-15 position plays a pivotal role in the biological activity of prostaglandins. This technical guide provides a comprehensive overview of the core properties of this compound, focusing on its chemical and physical characteristics, biological activity, and the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving prostanoids.

Chemical and Physical Properties

This compound is a synthetic crystalline solid. Its fundamental properties are summarized in the table below, with comparisons to its 15(S) epimer where available.

PropertyThis compound (15R-PGI2)Prostacyclin Sodium Salt (15S-PGI2)Reference
Synonyms 15(R)-PGI2 Sodium SaltEpoprostenol Sodium, PGI2 Sodium Salt[1][2]
Molecular Formula C₂₀H₃₁NaO₅C₂₀H₃₁NaO₅[1][2]
Molecular Weight 374.4 g/mol 374.45 g/mol [2][3]
Appearance Crystalline solidCrystalline solid[1]
Purity ≥98%≥95% - >99%[1][2]
Solubility DMSO (~5 mg/ml), Dimethyl formamide (~5 mg/ml), PBS (pH 9.0) (~11 mg/ml)Soluble in water, PBS (>10 mg/ml at pH >10.2), Ethanol (10 mg/ml), DMSO (5 mg/ml), DMF (5 mg/ml)[1][4]
Storage -20°C-20°C[1][2]
Stability Aqueous solutions are not recommended for storage for more than one day. Stable for ≥4 years when stored as a solid at -20°C.Unstable at neutral or acidic pH, rapidly hydrolyzing to 6-keto-PGF1α. Half-life at physiologic pH is 1 to 12 minutes. Stable for ≥4 years as a solid at -20°C.[1][4]

Biological Activity and Mechanism of Action

The biological activity of prostaglandins is highly dependent on their three-dimensional structure. The inversion of the hydroxyl group at the C-15 position from the naturally occurring 'S' configuration to the 'R' configuration in this compound significantly impacts its pharmacological profile.

It is a general observation that 15(R) isomers of prostaglandins exhibit reduced agonist activity at their respective receptors compared to their 15(S) counterparts.[1][5] While specific quantitative data on the receptor binding affinity of this compound is limited in the public domain, it is expected to have a lower affinity for the prostacyclin receptor (IP receptor) than the 15(S) isomer, Prostacyclin.

The primary biological activities of prostacyclin (15(S)-PGI2) are potent vasodilation and inhibition of platelet aggregation.[6] These effects are mediated through its binding to the IP receptor, a G-protein coupled receptor (GPCR).

Signaling Pathways

The canonical signaling pathway for prostacyclin involves the following steps:

  • Receptor Binding: Prostacyclin binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[7]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[7]

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A.[8]

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. This results in smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[8][9]

Due to its presumed lower affinity for the IP receptor, this compound is expected to be a significantly weaker activator of this signaling cascade.

Prostacyclin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostacyclin Prostacyclin IP_Receptor IP Receptor (GPCR) Prostacyclin->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Inhibition_of_Platelet_Aggregation Inhibition_of_Platelet_Aggregation PKA->Inhibition_of_Platelet_Aggregation Leads to

Canonical Prostacyclin Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in peer-reviewed literature and are often proprietary. However, general methodologies for prostaglandin research can be adapted.

General Synthesis Approach

The synthesis of prostacyclin analogs often involves multi-step chemical reactions starting from commercially available precursors. The stereochemistry at the C-15 position is a critical step and can be controlled through the use of chiral reagents or separation of diastereomers. A general workflow for the synthesis and purification might include:

  • Chemical Synthesis: A series of organic reactions to construct the prostacyclin backbone and introduce the necessary functional groups with the desired 15(R) stereochemistry.

  • Purification: Purification of the final compound is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Salt Formation: The purified 15-epi-Prostacyclin is then converted to its sodium salt to improve its stability and solubility in aqueous media.

  • Characterization: The final product is characterized using analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC to confirm its identity and purity.

Synthesis and Purification Workflow Start Starting Materials Synthesis Multi-step Chemical Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Salt_Formation Conversion to Sodium Salt Purification->Salt_Formation Characterization MS, NMR, HPLC Analysis Salt_Formation->Characterization Final_Product 15-epi-Prostacyclin Sodium Salt Characterization->Final_Product

General Synthesis and Purification Workflow
Receptor Binding Assay

To determine the binding affinity of this compound for the IP receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of this compound for the IP receptor.

Materials:

  • Cell membranes expressing the human IP receptor.

  • Radiolabeled prostacyclin analog (e.g., [³H]-Iloprost) as the radioligand.

  • This compound (the competitor).

  • Unlabeled prostacyclin or a known IP receptor agonist as a positive control.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Incubation: Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of this compound in the binding buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable tool for researchers studying the structure-activity relationships of prostanoids. Its reduced biological activity compared to the natural 15(S)-prostacyclin highlights the critical importance of the stereochemistry at the C-15 position for potent IP receptor activation. While detailed pharmacological data remains limited, the information provided in this guide serves as a foundational resource for its use in experimental settings. Further research is warranted to fully elucidate its receptor binding profile, metabolic fate, and potential for any unique biological effects.

References

Preliminary Investigation of 15-epi-Prostacyclin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2), also known as epoprostenol, is a powerful endogenous eicosanoid with potent vasodilatory and anti-platelet aggregation properties.[1][2] Its synthetic sodium salt and various analogs are utilized in the treatment of severe pulmonary arterial hypertension (PAH).[1][3] This technical guide provides a preliminary investigation into the anticipated effects of 15-epi-Prostacyclin Sodium Salt.

Core Mechanism of Action: The Prostacyclin Signaling Pathway

Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][4] This binding event initiates a signaling cascade that is central to its physiological effects.

Activation of the IP receptor leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels is the key second messenger in this pathway.

In vascular smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[5] In platelets, the rise in cAMP inhibits platelet activation and aggregation, contributing to the antithrombotic effects of prostacyclin.[6]

Signaling Pathway Diagram

Prostacyclin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Analog Prostacyclin Analog IP_Receptor IP Receptor Prostacyclin Analog->IP_Receptor Binds to G_Protein G-Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Prostacyclin signaling cascade.

Quantitative Data Presentation

The following tables summarize key pharmacological data for prostacyclin and several of its clinically relevant analogs. This data provides a benchmark for the potential activity of novel compounds like this compound.

Table 1: Receptor Binding Affinity of Prostacyclin Analogs at Prostanoid Receptors (Ki, nM)
CompoundIP ReceptorEP1 ReceptorEP2 ReceptorDP1 Receptor
Iloprost3.9[7][8]1.1[7][8]>1000[7][8]>1000[7][8]
Treprostinil32[7]330[7]3.6[7]4.4[7]

Data from studies on human prostanoid receptors expressed in cell lines.

Table 2: Functional Potency of Prostacyclin Analogs (EC50, nM)
CompoundcAMP Generation (HPASMC)Inhibition of Cell Proliferation (HPASMC)
UT-15 (Treprostinil)8.2[9][10]4.2[10]
Iloprost4.8[9][10]21.0[10]
Cicaprost7.1[9][10]24.1[10]
Beraprost98.2[9]40.0[10]

HPASMC: Human Pulmonary Artery Smooth Muscle Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels in response to prostacyclin analogs.

Experimental Workflow Diagram

cAMP Assay Workflow Start Start Cell_Culture Culture Human Pulmonary Artery Smooth Muscle Cells (HPASMC) Start->Cell_Culture Stimulation Stimulate cells with varying concentrations of Prostacyclin Analog (e.g., this compound) Cell_Culture->Stimulation Lysis Lyse cells to release intracellular contents Stimulation->Lysis cAMP_Detection Measure cAMP levels using a competitive immunoassay kit Lysis->cAMP_Detection Data_Analysis Analyze data to determine EC50 values cAMP_Detection->Data_Analysis End End Data_Analysis->End

Workflow for cAMP measurement.

Methodology:

  • Cell Culture: Human Pulmonary Artery Smooth Muscle Cells (HPASMC) are cultured to confluence in appropriate media.

  • Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal signaling.

  • Stimulation: Cells are incubated with varying concentrations of the prostacyclin analog (or vehicle control) for a specified time (e.g., 15 minutes).

  • Cell Lysis: The reaction is stopped, and cells are lysed using a lysis buffer to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: The results are normalized to the total protein content in each sample. A dose-response curve is generated, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated.

Platelet Aggregation Assay

This protocol describes the assessment of the anti-platelet aggregation effects of prostacyclin analogs.

Experimental Workflow Diagram

Platelet Aggregation Assay Workflow Start Start Blood_Collection Collect whole blood from healthy volunteers into citrate tubes Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood_Collection->PRP_Preparation Incubation Incubate PRP with varying concentrations of Prostacyclin Analog PRP_Preparation->Incubation Aggregation_Induction Induce platelet aggregation with an agonist (e.g., ADP, collagen) Incubation->Aggregation_Induction Measurement Measure platelet aggregation using a light transmission aggregometer Aggregation_Induction->Measurement Data_Analysis Analyze data to determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Workflow for platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Incubation: PRP is pre-incubated with various concentrations of the prostacyclin analog or vehicle for a short period (e.g., 2 minutes) at 37°C.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of platelet aggregation is calculated, and an inhibition curve is plotted to determine the IC50 value (the concentration of the analog that inhibits platelet aggregation by 50%).

Conclusion

While specific experimental data on this compound remains to be elucidated, the established pharmacology of prostacyclin and its analogs provides a strong framework for its preliminary investigation. The core effects are anticipated to be mediated through the IP receptor, leading to increased intracellular cAMP, and resulting in vasodilation and inhibition of platelet aggregation. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this and other novel prostacyclin derivatives. Further studies are warranted to characterize the specific binding affinity, potency, and potential therapeutic advantages of this compound.

References

Methodological & Application

protocol for dissolving 15-epi-Prostacyclin Sodium Salt for in vitro use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostacyclin Sodium Salt is a stereoisomer of Prostacyclin (Prostaglandin I2, PGI2) Sodium Salt, a potent vasodilator and inhibitor of platelet aggregation.[1] Like its parent compound, 15-epi-Prostacyclin is an eicosanoid that is expected to play a role in various physiological processes. Due to the limited availability of specific data for the 15-epi isomer, the following protocols are largely based on the established handling procedures for Prostacyclin Sodium Salt. Researchers should perform small-scale preliminary tests to determine the optimal conditions for their specific in vitro systems.

Chemical and Physical Properties

PropertyData for Prostacyclin Sodium SaltNotes
Molecular Formula C20H31NaO5
Molecular Weight 374.45 g/mol
Appearance White to off-white solid
Storage Temperature -20°CHygroscopic.
Solubility Water (1 mg/mL)[2]Solubility may be enhanced in basic buffers.
EthanolData not quantified.
DMSOData not quantified.
DMFData not quantified.
Stability in Solution Unstable at neutral or acidic pH. Hydrolyzes to 6-keto-prostaglandin F1α.[1][2] Half-life at physiological pH is a few minutes.[1] More stable in basic buffers (pH > 8).Formulations with excipients like arginine and mannitol have been shown to improve stability.[3]

Note: The stereochemistry at the C-15 position in this compound may influence its solubility and stability profiles compared to Prostacyclin Sodium Salt. Empirical determination is recommended.

Experimental Protocols

Reconstitution of this compound

This protocol describes the preparation of a stock solution. Due to the compound's instability in aqueous solutions at neutral pH, it is crucial to use a basic buffer for reconstitution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, basic buffer (e.g., 50 mM Tris-HCl, pH 8.5-9.0)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation, as the compound is hygroscopic.

  • For a high-concentration stock solution, first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol.

  • Slowly add the basic buffer to the organic solvent solution while gently vortexing to ensure complete dissolution.

  • The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological assay.

  • If preparing an aqueous stock solution directly, use a basic buffer (pH > 8.5).

  • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -80°C for long-term storage. For short-term storage (up to a few days), -20°C may be acceptable.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • Reconstituted stock solution of this compound

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Thaw the stock solution aliquot rapidly at room temperature.

  • Immediately before use, dilute the stock solution to the desired final concentration in the pre-warmed cell culture medium or assay buffer.

  • Mix thoroughly by gentle inversion. Avoid vigorous vortexing.

  • Use the working solution immediately, as the stability of prostacyclin analogs at physiological pH is limited.[1]

Note on Working Concentrations:

Specific in vitro working concentrations for this compound have not been widely reported. For the prostacyclin analog beraprost, a maximal effect in an endothelial barrier function assay was observed at 500 ng/mL.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

Signaling Pathway

Prostacyclin and its analogs exert their biological effects primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor).[5] This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[5][6] It is hypothesized that this compound acts through a similar signaling pathway.

G Putative Signaling Pathway of 15-epi-Prostacyclin Ligand 15-epi-Prostacyclin Receptor IP Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Targets

Caption: Putative signaling cascade of 15-epi-Prostacyclin.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro experiment.

G Experimental Workflow for In Vitro Use Start Start: Lyophilized Compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Reconstitute Reconstitute in DMSO/Ethanol & Basic Buffer (pH > 8.5) Equilibrate->Reconstitute Stock Prepare Stock Solution (e.g., 1-10 mM) Reconstitute->Stock Aliquot Aliquot for Single Use Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw For Experiment Dilute Dilute to Working Concentration in Assay Buffer Thaw->Dilute Assay Add to In Vitro Assay (e.g., Cell Culture) Dilute->Assay End End: Data Acquisition Assay->End

Caption: Workflow for this compound preparation.

Safety Precautions

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This document provides a comprehensive guide for the dissolution and in vitro application of this compound, primarily based on the properties of its parent compound, Prostacyclin Sodium Salt. Due to the unique nature of the 15-epi isomer, it is imperative that researchers conduct preliminary optimization and validation experiments for their specific applications. Careful attention to pH and temperature during handling is critical to ensure the stability and activity of the compound.

References

Application Notes and Protocols for Utilizing 15-epi-Prostacyclin Sodium Salt in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostacyclin Sodium Salt is a stereoisomer of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation. While the 15(S) isomer, PGI₂, is a well-characterized, highly potent anti-platelet agent, the biological activity of the 15-epi (15R) isomer is less defined, though it is generally understood to be less potent. These application notes provide a comprehensive guide to utilizing this compound in in-vitro platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA). This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to aid in the research and development of novel anti-platelet therapeutics.

Prostacyclin and its analogs exert their anti-aggregatory effects by binding to the prostacyclin (IP) receptor on the surface of platelets.[1][2] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium mobilization and the inhibition of platelet activation and aggregation.[1][2]

Data Presentation

While specific quantitative data for the inhibitory effects of this compound on platelet aggregation is not extensively available in published literature, the following table provides a reference point based on the known potency of the more active 15(S)-isomer, Prostacyclin (PGI₂). It is anticipated that this compound will exhibit a higher IC₅₀ value.

CompoundAgonistTypical IC₅₀ (Human Platelets)Reference
Prostacyclin (PGI₂)ADP~1.5 ng/mL[3]
Prostacyclin (PGI₂)Various0.5-8 nM[4]
This compoundADP, Collagen, Arachidonic AcidExpected to be higher than PGI₂Inferred from general knowledge of 15-epi isomers

Note: The IC₅₀ value represents the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half. Researchers should determine the specific IC₅₀ for this compound empirically.

Experimental Protocols

Preparation of this compound Stock Solution

Important Considerations: this compound is hygroscopic and unstable in solutions with neutral or acidic pH. It is crucial to dissolve it in a basic buffer to maintain its stability and activity.

Materials:

  • This compound

  • Sterile, pyrogen-free Tris buffer (50 mM, pH 9.0) or similar basic buffer

  • Calibrated analytical balance

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a controlled environment.

  • Dissolve the weighed compound in the appropriate volume of basic buffer (e.g., 50 mM Tris, pH 9.0) to create a concentrated stock solution (e.g., 1 mM).

  • Vortex briefly to ensure complete dissolution.

  • Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Human whole blood collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • 3.2% or 3.8% Sodium Citrate anticoagulant tubes

  • Benchtop centrifuge with a swinging-bucket rotor

  • Sterile plastic pipettes and tubes

Procedure:

  • Collect whole blood into sodium citrate tubes.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a sterile plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes at room temperature.

  • Collect the supernatant, which is the PPP.

  • Adjust the platelet count of the PRP with PPP if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

Light Transmission Aggregometry (LTA) Protocol

Materials:

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Water bath or heating block at 37°C

  • Micropipettes

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • Prepared PRP and PPP

  • Dilutions of this compound

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibrate the aggregometer using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

  • Pipette the required volume of PRP into an aggregometer cuvette containing a stir bar.

  • Pre-warm the PRP in the cuvette at 37°C for at least 5 minutes.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

  • Add the platelet agonist to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Repeat the procedure for a range of this compound concentrations to determine the dose-response relationship and calculate the IC₅₀.

Visualizations

Signaling_Pathway Prostacyclin 15-epi-Prostacyclin IP_Receptor IP Receptor Prostacyclin->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins PKA->Phosphorylation Leads to Calcium ↓ Intracellular Ca²⁺ Phosphorylation->Calcium Inhibition Inhibition of Platelet Aggregation Calcium->Inhibition

Caption: Signaling pathway of 15-epi-Prostacyclin in platelets.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifugation (Low Speed) ~200 x g, 15-20 min Blood_Collection->Centrifuge1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Centrifuge2 4. Centrifugation (High Speed) ~2000 x g, 10-15 min Centrifuge1->Centrifuge2 LTA_Setup 6. LTA Instrument Setup & Calibration (PRP=0%, PPP=100%) PRP_Isolation->LTA_Setup PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Isolation PPP_Isolation->LTA_Setup Incubation 7. Incubate PRP with 15-epi-Prostacyclin LTA_Setup->Incubation Aggregation 8. Add Agonist & Record Aggregation Incubation->Aggregation Analysis 9. Data Analysis (IC₅₀) Aggregation->Analysis

Caption: Workflow for platelet aggregation assay using LTA.

References

Application of 15-epi-Prostacyclin Sodium Salt in Vasodilation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

15-epi-Prostacyclin Sodium Salt is a stereoisomer of Prostacyclin (PGI2) sodium salt, a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Prostacyclin and its analogues are critical signaling molecules in the cardiovascular system, primarily mediating their effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][3] This document provides detailed application notes and protocols for the use of this compound in vasodilation experiments, with a focus on its mechanism of action and methodologies for assessing its vasodilatory properties.

Disclaimer: Specific experimental data for this compound is limited. The following information is primarily based on the well-documented activities of prostacyclin (PGI2) and its stable analogue, Iloprost. Researchers should consider that the potency and efficacy of the 15-epi epimer may vary.

Mechanism of Action

The primary mechanism of vasodilation induced by prostacyclin analogues involves the following signaling cascade:

  • Receptor Binding: this compound binds to the prostacyclin (IP) receptors on vascular smooth muscle cells.[2][3]

  • G-Protein Activation: This binding activates the associated Gs-alpha subunit of the G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

  • Smooth Muscle Relaxation: Inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation.[2]

A secondary, less characterized pathway may involve the activation of peroxisome proliferator-activated receptor-β/δ (PPARβ/δ), which can also contribute to the vasorelaxant effects.

Data Presentation

The following table summarizes the vasodilatory effects of the stable prostacyclin analogue Iloprost on isolated rat aortic rings pre-contracted with phenylephrine. This data can serve as a reference for designing experiments with this compound.

CompoundVesselPre-contraction AgentEC50 (M)Emax (%)Reference
IloprostRat Thoracic AortaPhenylephrine (10⁻⁶ M)2.4 x 10⁻¹¹27.1 ± 2.9[1][5]
NitroglycerinRat Thoracic AortaPhenylephrine (10⁻⁶ M)5.6 x 10⁻⁸111.7 ± 2.1[1][5]
PapaverineRat Thoracic AortaPhenylephrine (10⁻⁶ M)7.0 x 10⁻⁷147.2 ± 2.8[1][5]
DiltiazemRat Thoracic AortaPhenylephrine (10⁻⁶ M)2.1 x 10⁻⁵77.4 ± 2.9[1][5]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol IP_Receptor Prostacyclin (IP) Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Myosin_LCP Myosin Light Chain-P MLCK_active->Myosin_LCP Phosphorylates Relaxation Vasodilation MLCK_inactive->Relaxation Leads to Myosin_LC Myosin Light Chain Contraction Vasoconstriction Myosin_LCP->Contraction Prostacyclin_Analogue 15-epi-Prostacyclin Sodium Salt Prostacyclin_Analogue->IP_Receptor Binds to

Caption: Signaling pathway of prostacyclin-induced vasodilation.

Experimental Protocols

Ex Vivo Aortic Ring Vasodilation Assay

This protocol describes a common method for assessing the vasodilatory effects of a compound on isolated arterial rings.

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose.

  • Phenylephrine (vasoconstrictor)

  • This compound (test compound)

  • Acetylcholine (endothelium-dependent vasodilator control)

  • Sodium Nitroprusside (endothelium-independent vasodilator control)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

2. Aortic Ring Preparation:

  • Euthanize the rat via an approved ethical method.

  • Perform a thoracotomy and carefully dissect the thoracic aorta.

  • Place the isolated aorta in cold Krebs-Henseleit solution.

  • Gently remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in length.

  • For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

3. Experimental Setup:

  • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

  • Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.

  • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once a stable contraction plateau is reached, assess endothelial integrity by adding acetylcholine (e.g., 10⁻⁵ M). A relaxation of >70% indicates intact endothelium. Rings with a relaxation of <10% can be considered endothelium-denuded.

5. Vasodilation Protocol:

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the rings again with phenylephrine (10⁻⁶ M).

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration before adding the next.

  • Record the relaxation response at each concentration.

  • At the end of the concentration-response curve, add a high concentration of a known vasodilator like papaverine to induce maximal relaxation, which can be used for data normalization.

6. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat and Isolate Thoracic Aorta B Clean and Cut Aorta into 3-4 mm Rings A->B C Mount Rings in Organ Bath System B->C D Equilibrate under Tension (60-90 min) C->D E Check Viability (KCl) and Endothelial Integrity (ACh) D->E F Pre-contract with Phenylephrine (10⁻⁶ M) E->F G Cumulative Addition of This compound F->G H Record Relaxation Response G->H I Calculate % Relaxation H->I J Plot Concentration-Response Curve I->J K Determine EC50 and Emax J->K

Caption: Experimental workflow for the ex vivo aortic ring vasodilation assay.

References

Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature contains very limited specific information regarding the in vivo dosage and experimental protocols for 15-epi-Prostacyclin Sodium Salt (also known as 15(R)-Prostaglandin I2 Sodium Salt) in rodent models. The physiological effects of this particular isomer are not well-documented. It is generally understood that 15(R) isomers of prostaglandins exhibit reduced biological activity compared to their 15(S) counterparts. The following information is based on data available for the more extensively studied prostacyclin (PGI2) and its analogs, such as Iloprost. Researchers should use this information as a preliminary guide and must conduct thorough dose-response studies to determine the optimal dosage for their specific experimental model and objectives.

Introduction

Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregatory effects. It mediates its actions primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a stereoisomer of PGI2. Due to the scarcity of data, researchers investigating this compound are encouraged to reference studies involving PGI2 and its stable analogs, while anticipating potentially different potency and efficacy.

Quantitative Data Summary

Given the lack of specific dosage data for this compound, the following table summarizes dosage information for the stable prostacyclin analog, Iloprost, which has been used in rodent studies. This may serve as a starting point for designing dose-finding experiments.

Compound Rodent Model Dosage Route of Administration Observed Effects Reference
IloprostRat (Sprague-Dawley)20 μg/kg (fixed dose)Intravenous (IV) infusionIncreased RV contractility and improved RV-pulmonary artery coupling in a model of pulmonary hypertension.[1][2][3]
IloprostRabbit200 ng (bolus) followed by 33 ng/kg/h (continuous infusion)Intravenous (IV)Investigated desensitization of the prostacyclin receptor.[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the administration of this compound in rodent models. It is critical to perform a dose-finding study to establish the effective and non-toxic dose range for this compound.

Preparation of this compound for Injection
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent as recommended by the manufacturer. It is soluble in organic solvents like DMSO and dimethylformamide, and further dilutions can be made in aqueous buffers such as sterile phosphate-buffered saline (PBS). For in vivo use, it is crucial to minimize the concentration of organic solvents.

  • Vehicle Control: A vehicle control group should always be included in the experimental design. The vehicle solution should be the same as the one used to dissolve and dilute the test compound, including the same final concentration of any organic solvent.

  • Stability: Be aware of the stability of the compound in solution. Prostacyclin and its analogs can be unstable, especially in acidic conditions. It is advisable to prepare fresh solutions for each experiment.

Intravenous (IV) Administration Protocol for Rats

This protocol describes a general procedure for intravenous administration via the tail vein.

  • Animal Restraint: Properly restrain the rat. Several commercial restraint devices are available. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more visible and accessible.

  • Catheterization (Optional but recommended for infusions): For continuous infusions, a catheter can be surgically implanted into the jugular or femoral vein. This requires aseptic surgical technique and appropriate anesthesia and analgesia.

  • Injection:

    • Swab the tail with 70% ethanol to clean the injection site.

    • Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the prepared solution.

    • Identify one of the lateral tail veins.

    • Carefully insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be repositioned.

  • Monitoring: Monitor the animal for any adverse reactions during and after the injection.

Signaling Pathways and Experimental Workflows

Prostacyclin (PGI2) Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for prostacyclin (PGI2) and its analogs. It is hypothesized that this compound may act through this pathway, potentially with lower affinity or efficacy.

PGI2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (or analog) IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response leads to

Caption: Prostacyclin (PGI2) signaling pathway via the IP receptor.

General Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo study in a rodent model.

experimental_workflow A Acclimatization of Rodents B Baseline Measurements (e.g., Blood Pressure, Platelet Count) A->B C Randomization into Groups (Vehicle, 15-epi-Prostacyclin) B->C D Compound Administration (e.g., IV Injection/Infusion) C->D E Post-administration Monitoring and Data Collection D->E F Terminal Procedures (e.g., Blood/Tissue Collection) E->F G Data Analysis and Interpretation F->G

Caption: A generalized experimental workflow for in vivo rodent studies.

References

Application Note: Quantitative Analysis of 15-epi-Prostacyclin Sodium Salt in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-epi-Prostacyclin Sodium Salt in human plasma. The protocol details a robust sample preparation procedure involving liquid-liquid extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this prostacyclin isomer in a complex biological matrix.

Introduction

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2][3] Its isomers, such as 15-epi-Prostacyclin, are also of significant interest in various physiological and pathological processes. Accurate quantification of these eicosanoids in biological matrices like plasma is essential for understanding their roles in health and disease. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds, overcoming the limitations of traditional immunoassay methods.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 15-epi-Prostacyclin-d4 (internal standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ethyl acetate

  • Hexane

  • Human plasma (K2EDTA)

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a polypropylene tube, add 10 µL of internal standard working solution (15-epi-Prostacyclin-d4, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water to acidify the sample.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-7) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-20% B

    • 9.1-12 min: 20% B

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15-epi-Prostacyclin351.2171.125
15-epi-Prostacyclin-d4 (IS)355.2175.125

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical results for similar prostaglandin analyses.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
15-epi-Prostacyclin0.1 - 100>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1<15<1585-115
Low0.3<10<1090-110
Medium10<10<1090-110
High80<10<1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low0.385-9590-110
High8085-9590-110

Visualizations

Prostacyclin Signaling Pathway

Prostacyclin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin (PGI2) Prostacyclin (PGI2) IP_Receptor IP Receptor (GPCR) Prostacyclin (PGI2)->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Prostacyclin signaling cascade leading to vasodilation and platelet inhibition.

Experimental Workflow for 15-epi-Prostacyclin Quantification

Experimental Workflow Sample_Collection Plasma Sample Collection (K2EDTA) IS_Spiking Internal Standard Spiking (15-epi-Prostacyclin-d4) Sample_Collection->IS_Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (UHPLC-QqQ) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the quantification of 15-epi-Prostacyclin in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters allows for straightforward implementation in a research or drug development setting. The method's performance, characterized by good linearity, precision, accuracy, and recovery, makes it a valuable tool for studies involving prostacyclin isomers.

References

Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15-epi-Prostacyclin Sodium Salt is an epimer of Prostacyclin (also known as PGI2 or epoprostenol), a member of the eicosanoid family of lipid molecules.[1] Like prostacyclin, it is a potent vasodilator and a powerful inhibitor of platelet aggregation.[1][2] Its primary mechanism of action involves binding to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various downstream cellular effects.[2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound in various cell culture models. The key applications include assessing its impact on intracellular signaling, platelet function, and vascular smooth muscle cell biology.

Mechanism of Action: The IP Receptor-cAMP Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Gs-coupled IP receptor.[1][4] The binding of the ligand to the IP receptor initiates a conformational change that activates the associated Gs alpha subunit. This subunit then stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP.[3] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the inhibition of platelet activation and relaxation of smooth muscle cells.[2][3]

Signaling_Pathway PGI 15-epi-Prostacyclin Sodium Salt IPR IP Receptor (GPCR) PGI->IPR Binds Gs Gs Protein IPR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Response Phosphorylates Targets

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in Cultured Cells

This protocol describes a method to quantify the dose-dependent increase in intracellular cAMP in response to this compound. It is applicable to various cell lines, including Human Embryonic Kidney (HEK293) cells, Human Airway Smooth Muscle (HASM) cells, or other cells endogenously or exogenously expressing the IP receptor.

Workflow Diagram

cAMP_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate (e.g., 24-48h) seed_cells->incubate_24h pre_treat 3. Pre-treat with PDE Inhibitor (e.g., IBMX) incubate_24h->pre_treat stimulate 4. Stimulate with 15-epi-Prostacyclin (Dose-Response) pre_treat->stimulate incubate_stim 5. Incubate (e.g., 30 min at 37°C) stimulate->incubate_stim lyse_cells 6. Lyse Cells incubate_stim->lyse_cells detect_camp 7. Perform cAMP Assay (e.g., ELISA, HTRF) lyse_cells->detect_camp analyze 8. Analyze Data (Generate Dose-Response Curve) detect_camp->analyze end End analyze->end

Caption: Experimental workflow for the cAMP accumulation assay.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, or vascular smooth muscle cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent immunoassay system)

  • 96-well cell culture plates

  • Multichannel pipette, plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-50,000 cells per well (optimal density should be determined for each cell line). Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Carefully aspirate the culture medium. Wash the cells once with warm PBS. Add 90 µL of stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 30 minutes at 37°C.[5] IBMX is used to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Prepare serial dilutions of this compound in stimulation buffer. Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., ranging from 1 pM to 10 µM). Include a vehicle control (buffer only).

  • Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[5][6]

  • Cell Lysis: Terminate the stimulation by adding cell lysis buffer as per the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a suitable assay kit. Follow the manufacturer's protocol for adding detection reagents and measuring the signal (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Generate a standard curve using the provided cAMP standards.[7] Calculate the cAMP concentration in each sample. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.

Quantitative Data Summary: cAMP Accumulation

Concentration of this compoundMean cAMP Concentration (nM) ± SD
Vehicle Control0.8 ± 0.2
10 pM2.5 ± 0.4
100 pM15.6 ± 1.8
1 nM45.2 ± 3.5
10 nM88.9 ± 6.7
100 nM125.4 ± 9.1
1 µM130.1 ± 10.2
EC50 ~1.5 nM
Note: Data are representative and should be determined experimentally.
Protocol 2: In Vitro Platelet Aggregation Assay

This protocol is designed to measure the inhibitory effect of this compound on platelet aggregation in whole blood or platelet-rich plasma (PRP).

Logical Relationship Diagram

Platelet_Inhibition cluster_compound Compound Action cluster_platelet Platelet State PGI 15-epi-Prostacyclin Sodium Salt cAMP ↑ Intracellular cAMP in Platelets PGI->cAMP Activation ↓ Platelet Activation cAMP->Activation Leads to Aggregation ↓ Platelet Aggregation Activation->Aggregation

References

Application Notes and Protocols for 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostacyclin Sodium Salt is the 15(R) stereoisomer of prostacyclin (PGI2) sodium salt, a potent vasodilator and inhibitor of platelet aggregation. While the biological activities of the 15(S) form are well-documented, the 15(R) isomer's specific physiological properties are less characterized, though it is expected to interact with similar signaling pathways.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₁NaO₅[1]
Molecular Weight 374.4 g/mol [1]
Purity >99%[2]
Form Solid[2]
Solubility in PBS (pH 9.0) > 11 mg/mL[1]
Solubility in DMF ~ 5 mg/mL[1]
Solubility in DMSO ~ 5 mg/mL[1]
Storage of Solid -20°C[3]
Stability of Solid ≥ 4 years at -20°C[3]
Storage of Aqueous Solution Not recommended for more than one day

Experimental Protocols

Materials
  • This compound (solid)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 9.0

  • Sterile, airtight vials

  • Inert gas (e.g., argon or nitrogen)

  • Precision balance

  • Pipettes and sterile pipette tips

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMF or DMSO)

This protocol is suitable for experiments where the final concentration of the organic solvent will be negligible and will not interfere with the biological system.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.

  • Weighing: In a sterile, airtight vial, weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of the compound).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Inert Gas Purge: To enhance stability, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: Preparation of a Stock Solution in an Aqueous Buffer (PBS, pH 9.0)

This protocol is recommended for experiments where organic solvents must be avoided. Note that aqueous solutions are less stable and should be prepared fresh.

  • Equilibration: As with the organic solvent protocol, allow the vial of this compound to reach room temperature before opening.

  • Weighing: Weigh the desired amount of the compound in a sterile vial.

  • Buffer Addition: Add the required volume of PBS (pH 9.0) to the vial to obtain the desired stock concentration. The solubility is greater than 11 mg/mL in this buffer.[1]

  • Dissolution: Gently vortex the vial until the solid is fully dissolved.

  • Immediate Use: It is strongly recommended to use the freshly prepared aqueous solution immediately. Storage is not recommended for more than one day.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of compound equilibrate->weigh choose_solvent Choose Solvent weigh->choose_solvent add_organic Add anhydrous DMF or DMSO choose_solvent->add_organic Organic add_aqueous Add PBS (pH 9.0) choose_solvent->add_aqueous Aqueous dissolve_organic Dissolve completely (vortex/sonicate) add_organic->dissolve_organic dissolve_aqueous Dissolve completely (vortex) add_aqueous->dissolve_aqueous purge Purge with inert gas dissolve_organic->purge seal_aqueous Seal vial tightly dissolve_aqueous->seal_aqueous seal_organic Seal vial tightly purge->seal_organic store Store at -20°C (light-protected) seal_organic->store use_fresh Use Immediately (Storage not recommended) seal_aqueous->use_fresh

Caption: Workflow for preparing stock solutions of this compound.

Signaling Pathway of Prostacyclin Analogs

G Proposed Signaling Pathway for 15-epi-Prostacyclin cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI_analog 15-epi-Prostacyclin GPCR Prostacyclin Receptor (IP) PGI_analog->GPCR Binds to G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Physiological_effects Leads to

Caption: Proposed signaling pathway for 15-epi-Prostacyclin, based on the known PGI2 pathway.

References

Application Notes and Protocols for Studying Pulmonary Hypertension in Animal Models with Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Note on 15-epi-Prostacyclin Sodium Salt: Extensive literature searches did not yield specific data on the use of this compound in animal models of pulmonary hypertension. Due to this lack of available information, these application notes will focus on well-characterized and structurally similar prostacyclin analogs, namely epoprostenol (prostacyclin) and its stable analogs like treprostinil and iloprost . These compounds are widely used in both preclinical research and clinical treatment of pulmonary hypertension and serve as relevant surrogates.

Introduction

Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure (mPAP), leading to right ventricular hypertrophy and eventual heart failure. Animal models are indispensable tools for investigating the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents. Commonly used models include the monocrotaline (MCT) induced PH in rats and the SU5416/hypoxia (SuHx) induced PH in rats and mice, which recapitulate many key features of the human disease.

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, with antiproliferative effects on vascular smooth muscle cells. Its deficiency is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). Consequently, prostacyclin and its synthetic analogs are cornerstone therapies for PAH. These compounds exert their effects primarily through the activation of the prostacyclin (IP) receptor, initiating a signaling cascade that leads to vasodilation and other protective vascular effects.

These application notes provide detailed protocols for inducing PH in rodents and for the administration and evaluation of prostacyclin analogs in these models.

Signaling Pathway of Prostacyclin Analogs

Prostacyclin and its analogs mediate their biological effects by binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[1] This interaction triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation. The key steps are as follows:

  • Receptor Binding: Prostacyclin or its analog binds to the IP receptor.

  • G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit of the G-protein.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[1]

  • Downstream Effects: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations. In vascular smooth muscle cells, this results in relaxation and vasodilation. In platelets, it inhibits activation and aggregation.[1][2]

Prostacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin Analog IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Promotes Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Promotes

Prostacyclin Signaling Pathway

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used due to its simplicity and reproducibility in inducing PH that shares some characteristics with the human disease, such as vascular remodeling and right ventricular hypertrophy.[3]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Monocrotaline (MCT) (Sigma-Aldrich)

  • 1 M HCl

  • 1 M NaOH

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (25-27 gauge)

Procedure:

  • MCT Solution Preparation: Dissolve MCT in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH. The final concentration should be prepared to deliver 60 mg/kg of body weight in a small volume (e.g., 0.5 mL).

  • Induction of PH: Administer a single subcutaneous injection of MCT (60 mg/kg) to the rats.[4] Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

  • Disease Development: House the animals under standard conditions for 3-4 weeks. During this period, the rats will develop progressive pulmonary hypertension.[5]

  • Treatment Administration: Begin treatment with the prostacyclin analog at a predetermined time point after MCT injection (e.g., day 14 or day 21), depending on whether a preventative or therapeutic effect is being studied. Administration can be via continuous subcutaneous infusion using osmotic mini-pumps or via repeated injections/inhalations.

  • Endpoint Analysis: At the end of the study period (e.g., day 28 or 35), perform terminal procedures to assess the severity of PH.

SU5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats/Mice

This "two-hit" model induces a more severe form of PH with vascular lesions that more closely resemble those seen in human PAH, including plexiform-like lesions.[6]

Materials:

  • Male Sprague-Dawley rats (150-200 g) or C57BL/6 mice (8-10 weeks old)

  • SU5416 (Sugen, a VEGF receptor-2 inhibitor)

  • Vehicle for SU5416 (e.g., 0.5% carboxymethylcellulose, 0.9% NaCl, 0.4% polysorbate 80, 0.9% benzyl alcohol in water)

  • Hypoxic chamber (10% O2)

  • Syringes and needles

Procedure:

  • SU5416 Administration: Administer a single subcutaneous injection of SU5416 (20 mg/kg) to the animals.[7] Control animals receive a vehicle injection.

  • Hypoxic Exposure: Immediately following the injection, place the animals in a normobaric hypoxic chamber with an oxygen concentration of 10% for 3 weeks.[7]

  • Return to Normoxia: After 3 weeks of hypoxia, return the animals to normoxic conditions (room air) for a further 2-5 weeks, during which severe, progressive PH develops.

  • Treatment Administration: Initiate treatment with the prostacyclin analog after the development of established PH (e.g., at week 4 or 5 post-SU5416 injection). Continuous subcutaneous infusion via osmotic mini-pumps is a common method.

Experimental_Workflows cluster_MCT Monocrotaline (MCT) Model Workflow cluster_SuHx SU5416/Hypoxia (SuHx) Model Workflow MCT_Start Day 0: Single s.c. injection of MCT (60 mg/kg) or Saline MCT_Develop Days 0-21: Development of PH MCT_Start->MCT_Develop MCT_Treat Days 21-35: Treatment with Prostacyclin Analog or Vehicle MCT_Develop->MCT_Treat MCT_End Day 35: Terminal Endpoint Analysis MCT_Treat->MCT_End SuHx_Start Week 0: Single s.c. injection of SU5416 (20 mg/kg) or Vehicle SuHx_Hypoxia Weeks 0-3: Exposure to Hypoxia (10% O2) SuHx_Start->SuHx_Hypoxia SuHx_Normoxia Weeks 3-5: Return to Normoxia, PH Progression SuHx_Hypoxia->SuHx_Normoxia SuHx_Treat Weeks 5-8: Treatment with Prostacyclin Analog or Vehicle SuHx_Normoxia->SuHx_Treat SuHx_End Week 8: Terminal Endpoint Analysis SuHx_Treat->SuHx_End

Experimental Workflows for PH Models

Preparation and Administration of Prostacyclin Analogs

The following is a general protocol for treprostinil, which can be adapted for other analogs based on their solubility and stability.

Materials:

  • Treprostinil sodium salt

  • Sterile water for injection or sterile saline

  • 1 N NaOH and 1 N HCl for pH adjustment

  • Osmotic mini-pumps (e.g., Alzet)

  • Surgical tools for pump implantation

Procedure:

  • Drug Preparation: Dissolve treprostinil in sterile water or saline. A small amount of 1 N NaOH may be needed to aid dissolution. Adjust the final pH to approximately 7.4 with 1 N HCl.[8] The concentration should be calculated based on the desired dose, the pump's flow rate, and the animal's body weight.

  • Pump Filling: Fill the osmotic mini-pumps with the treprostinil solution or vehicle under sterile conditions, following the manufacturer's instructions.

  • Pump Implantation: Anesthetize the animal. Make a small subcutaneous incision on the back, create a subcutaneous pocket, and insert the filled osmotic mini-pump. Close the incision with sutures or wound clips.

  • Dosing: A common therapeutic dose for treprostinil in rat models is in the range of 100-810 ng/kg/min.[7]

Assessment of Pulmonary Hypertension

1. Hemodynamic Measurements:

  • Anesthetize the animal.

  • Insert a pressure-volume catheter into the right ventricle via the jugular vein to directly measure Right Ventricular Systolic Pressure (RVSP) and other hemodynamic parameters.

  • Mean Pulmonary Arterial Pressure (mPAP) can also be measured by advancing the catheter into the pulmonary artery.

2. Right Ventricular Hypertrophy (Fulton Index):

  • After hemodynamic measurements, euthanize the animal and excise the heart.

  • Dissect the atria and large vessels from the ventricles.

  • Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

  • Blot the tissues dry and weigh them separately.

  • Calculate the Fulton Index: RV / (LV+S). An increased ratio indicates right ventricular hypertrophy.

3. Pulmonary Vascular Remodeling (Histology):

  • Perfuse the lungs with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Excise the lungs and immerse them in the fixative for 24 hours.

  • Process the lung tissue and embed in paraffin.

  • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) and/or Elastin van Gieson (EVG) to visualize vessel structure.

  • Quantify medial wall thickness of small pulmonary arteries (25-100 µm diameter). This is often expressed as: (2 x medial thickness / external diameter) x 100%.

Data Presentation

The following tables summarize representative quantitative data from studies using prostacyclin analogs in animal models of pulmonary hypertension.

Table 1: Effects of Treprostinil in the SU5416/Hypoxia Rat Model of PH

ParameterNaive ControlSuHx + VehicleSuHx + Treprostinil (810 ng/kg/min)Reference
RVSP (mmHg) at 7 weeks~25~85~65[7][8]
Fulton Index (RV/LV+S) at 7 weeks~0.25~0.65~0.50[7][8]

Table 2: Effects of Iloprost in the Monocrotaline Rat Model of PH

ParameterControlMCT + SalineMCT + Iloprost (acute IV)Reference
RVSP (mmHg)N/A39.8 ± 1.639.2 ± 1.2 (post-infusion)[4]
Fulton Index (RV/LV+S)N/A0.40 ± 0.03N/A[4]
RV Ejection Fraction (%)N/A48.052.5[4]

Note: Data are presented as approximate values or mean ± SEM/SD as reported in the cited literature. Experimental conditions and time points may vary between studies.

Conclusion

The animal models and protocols described provide a robust framework for studying the effects of prostacyclin analogs on pulmonary hypertension. While specific data for this compound is currently lacking, the use of well-established analogs like treprostinil and iloprost allows for the investigation of the therapeutic potential of activating the prostacyclin pathway. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, contributing to a better understanding of PH and the development of new treatments.

References

Application Notes and Protocols for Measuring cAMP Levels Following 15-epi-Prostacyclin Sodium Salt Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15-epi-Prostacyclin Sodium Salt is a stable analog of prostacyclin (PGI2) that exerts its biological effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The IP receptor is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2][3] As a critical second messenger, cAMP is involved in a wide array of cellular processes.[2][4][5] Accurate measurement of intracellular cAMP levels following stimulation with this compound is therefore crucial for characterizing its potency and efficacy, as well as for screening for novel modulators of the prostacyclin signaling pathway.

This document provides detailed protocols and application notes for several common techniques used to measure cAMP levels, including competitive immunoassays (HTRF and LANCE), a bioluminescent assay, and a reporter gene assay.

Signaling Pathway of this compound

The binding of this compound to the IP receptor initiates a signaling cascade that results in an increase in intracellular cAMP. This pathway is a primary target for drug discovery and research into GPCR function.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGI_analog 15-epi-Prostacyclin Sodium Salt IP_receptor IP Receptor (GPCR) PGI_analog->IP_receptor Binds G_protein Gαsβγ IP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP AC:e->cAMP:w ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: this compound Signaling Pathway.

Comparison of cAMP Measurement Techniques

Several methods are available for the quantification of cAMP, each with its own advantages and disadvantages. The choice of assay depends on factors such as the required sensitivity, throughput, and instrumentation availability.

Assay TypePrincipleSensitivityThroughputAdvantagesDisadvantages
HTRF cAMP Assay Competitive immunoassay using time-resolved fluorescence energy transfer (TR-FRET).[6][7]HighHighHomogeneous (no-wash), low compound interference.[3][6]Requires a TR-FRET compatible plate reader.
LANCE Ultra cAMP Assay Competitive immunoassay using time-resolved fluorescence resonance energy transfer (TR-FRET).[8][9][10]HighHighHomogeneous, stable signal, suitable for HTS.[8][10]Requires a TRF-capable plate reader.
cAMP-Glo™ Assay Bioluminescent assay based on the activation of a cAMP-dependent protein kinase.[11][12]High (30 fmol/well)[11]HighHigh sensitivity and reproducibility (Z' > 0.8), less prone to compound interference.[11]Requires a luminometer.
CRE Reporter Assay Measures transcriptional activity downstream of cAMP signaling using a reporter gene (e.g., luciferase).[13][14][15]HighMedium to HighMeasures a functional cellular response, cost-effective for HTS.[14]Indirect measurement of cAMP, slower response time (hours).[15]

Experimental Protocols

General Considerations for Cell Preparation

Proper cell handling is critical for obtaining reliable and reproducible results in cAMP assays.[16]

  • Cell Culture: Culture cells expressing the IP receptor to an optimal confluency (typically 60-80%) before the experiment.[16]

  • Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by phosphodiesterases. To prevent this, it is recommended to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the stimulation buffer.[8][17] A common concentration for IBMX is 0.5 mM.[8]

  • Cell Lysis: For endpoint assays, cells are lysed to release intracellular cAMP. Lysis buffers are often provided in commercial assay kits. Alternatively, a common method is to use 0.1 M HCl to lyse the cells and stabilize cAMP.[17][18]

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.[6][7][19]

HTRF_Workflow cluster_workflow HTRF cAMP Assay Workflow start Start cell_prep Prepare cells expressing IP receptor start->cell_prep stimulate Stimulate cells with This compound (typically 30 min) cell_prep->stimulate add_reagents Add HTRF reagents: cAMP-d2 and anti-cAMP Cryptate stimulate->add_reagents incubate Incubate for 1 hour at room temperature add_reagents->incubate read Read plate on TR-FRET reader (665nm / 620nm) incubate->read analyze Analyze data: Signal is inversely proportional to cAMP concentration read->analyze end End analyze->end

Caption: HTRF cAMP Assay Workflow.

Materials:

  • Cells expressing the IP receptor

  • This compound

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • White, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Preparation:

    • For adherent cells, plate them in a 384-well plate and culture overnight.

    • For suspension cells, harvest and resuspend them in stimulation buffer containing a PDE inhibitor like IBMX.

  • Stimulation:

    • Prepare a serial dilution of this compound in stimulation buffer.

    • Add the compound to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add the cAMP-d2 and anti-cAMP Cryptate solutions to the wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate using a TR-FRET reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the 665nm/620nm ratio. The signal is inversely proportional to the amount of cAMP produced.

Protocol 2: LANCE® Ultra cAMP Assay

Similar to HTRF, the LANCE Ultra cAMP assay is a TR-FRET-based competitive immunoassay. It uses a Europium (Eu)-labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP antibody.[8][9][10]

Materials:

  • Cells expressing the IP receptor

  • This compound

  • LANCE Ultra cAMP Kit

  • White 384-well microplates

  • TRF-capable plate reader

Procedure:

  • Cell Stimulation:

    • Dispense 5 µL of cells in stimulation buffer (containing 0.5 mM IBMX) into a 384-well plate.[8]

    • Add 5 µL of this compound at various concentrations.

    • Incubate for 30 minutes at room temperature.[8]

  • cAMP Detection:

    • Prepare the Eu-cAMP tracer and ULight-anti-cAMP working solutions in cAMP Detection Buffer.[8][10]

    • Add 5 µL of the Eu-cAMP tracer working solution to the wells.

    • Add 5 µL of the ULight-anti-cAMP working solution to the wells.

    • Incubate for 1 hour at room temperature.[8]

  • Reading:

    • Read the plate on a TR-FRET enabled plate reader. The signal decreases as the amount of cellular cAMP increases.[8]

Protocol 3: cAMP-Glo™ Bioluminescent Assay

The cAMP-Glo™ Assay is a homogeneous bioluminescent assay that measures cAMP levels by monitoring the activity of a cAMP-dependent protein kinase (PKA).[11]

cAMP_Glo_Workflow cluster_workflow cAMP-Glo™ Assay Workflow start Start cell_prep Prepare and plate cells start->cell_prep stimulate Induce cAMP production with This compound cell_prep->stimulate lyse_and_bind Add cAMP-Glo™ Lysis Buffer and PKA Substrate stimulate->lyse_and_bind incubate1 Incubate for 20 minutes lyse_and_bind->incubate1 detect Add Kinase-Glo® Reagent incubate1->detect incubate2 Incubate for 10 minutes detect->incubate2 read Read luminescence incubate2->read analyze Analyze data: Luminescence is inversely proportional to cAMP read->analyze end End analyze->end

Caption: cAMP-Glo™ Assay Workflow.

Materials:

  • Cells expressing the IP receptor

  • This compound

  • cAMP-Glo™ Assay kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Stimulation:

    • Plate cells and treat with this compound for the desired time.

  • Cell Lysis and PKA Reaction:

    • Add cAMP-Glo™ Lysis Buffer to the wells, which contains a substrate for PKA.

    • Incubate for 20 minutes at room temperature. During this time, PKA is activated by the cellular cAMP and phosphorylates the substrate.

  • ATP Depletion and Luminescence Generation:

    • Add Kinase-Glo® Reagent. This terminates the PKA reaction and measures the remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Measurement:

    • Measure luminescence. The light output is inversely proportional to the cAMP concentration.

Protocol 4: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE).[13][15]

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector for the IP receptor

  • CRE-luciferase reporter vector

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the host cells with the IP receptor expression vector and the CRE-luciferase reporter vector.

    • Plate the transfected cells and allow them to recover for 24-48 hours.

  • Stimulation:

    • Replace the culture medium with serum-free medium containing different concentrations of this compound.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).[15]

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Add the luciferase assay reagent to the cell lysate.

  • Measurement:

    • Measure the luminescence using a luminometer. The light signal is directly proportional to the level of CRE-mediated gene expression, which reflects the intracellular cAMP concentration.

References

Unveiling the Cardiovascular Research Applications of 15-epi-Prostacyclin Sodium Salt: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the practical applications of 15-epi-Prostacyclin Sodium Salt in cardiovascular research. Please note that while this compound is an epimer of the well-studied prostacyclin, specific research on the 15-epi form is limited. Therefore, the following application notes and protocols are largely extrapolated from the extensive data available for prostacyclin (PGI2) and its sodium salt, epoprostenol. Researchers should consider these as a starting point for investigation and validate them for the specific 15-epi epimer.

Introduction

Prostacyclin (PGI2) is a powerful, endogenously produced eicosanoid with significant homeostatic functions within the cardiovascular system. Its sodium salt, known as epoprostenol, is utilized clinically. The primary and most well-documented effects of prostacyclin are potent vasodilation and the inhibition of platelet aggregation.[1][2] These actions are crucial in maintaining blood vessel patency and preventing thrombosis. This compound, as an epimer of prostacyclin, is presumed to share a similar mechanism of action, primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates the downstream physiological effects.[2]

Key Cardiovascular Applications

The primary applications of prostacyclin and its analogues in cardiovascular research revolve around their vasodilatory and anti-platelet properties. These compounds are instrumental in studying and developing treatments for a range of cardiovascular diseases.

Inhibition of Platelet Aggregation

Prostacyclin is the most potent endogenous inhibitor of platelet aggregation known.[3] It effectively inhibits platelet activation and aggregation induced by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.[3] This makes this compound a valuable tool for in vitro and in vivo studies of platelet function, thrombosis, and the evaluation of anti-platelet therapies.

Vasodilation and Pulmonary Hypertension Research

The profound vasodilatory effects of prostacyclin are particularly significant in the pulmonary vasculature.[4] This has led to the clinical use of its analogues in treating pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs.[2][5] In a research setting, this compound can be used to investigate the mechanisms of vasodilation, study animal models of PAH, and screen for novel vasodilator agents.

Cardioprotection and Anti-proliferative Effects

Beyond its immediate hemodynamic effects, prostacyclin signaling has been shown to have protective effects on the heart and blood vessels. It can inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis and restenosis following angioplasty.[2][6] Furthermore, prostacyclin has demonstrated anti-inflammatory and anti-fibrotic properties, suggesting a role in preventing cardiac remodeling and fibrosis.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for prostacyclin (PGI2), which can serve as a reference for initiating studies with this compound. It is crucial to experimentally determine these values for the 15-epi epimer.

ParameterSpeciesAgonistIC50 ValueReference
Platelet Aggregation Inhibition HamsterADP1.5 ± 0.8 ng/mL[10]
HumanADP, Thrombin, Collagen, Arachidonic AcidDose-dependent inhibition observed at 0.5-8 nM[3]
ParameterSpecies/ModelAdministration RouteEffective Dose/ConcentrationObserved EffectReference
Vasodilation DogIntravenous Infusion0.05 to 1.0 µg/kg/minDose-dependent reduction in coronary vascular resistance and aortic pressure[5]
Human (PAH)Inhalation5-10 µg/mLReduction in pulmonary vascular resistance[4]
Human (Healthy)Intravenous Infusion2 to 10 ng/kg/minDecrease in mean arterial pressure[4]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • This compound

  • Agonist (e.g., ADP, collagen, thrombin)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Saline or appropriate buffer

  • Aggregometer

Procedure:

  • PRP Preparation: Collect fresh whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

  • Treatment: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).

  • Aggregation Induction: Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes.

  • Analysis: Determine the percentage of aggregation inhibition for each concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).

Protocol 2: Ex Vivo Aortic Ring Vasodilation Assay

This protocol outlines a method to evaluate the vasodilatory properties of this compound on isolated aortic rings from a model organism (e.g., rat or mouse).

Materials:

  • This compound

  • Vasoconstrictor (e.g., Phenylephrine, U46619)

  • Krebs-Henseleit buffer

  • Organ bath system with force transducers

  • Dissection tools

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Viability Check: Test the viability of the endothelial layer by pre-contracting the rings with a vasoconstrictor (e.g., phenylephrine at 1 µM) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine at 10 µM).

  • Contraction: After a washout period, induce a stable contraction with the chosen vasoconstrictor.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the bath, allowing the relaxation to stabilize at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathways and Visualizations

The biological effects of this compound are expected to be mediated through the prostacyclin (IP) receptor signaling pathway.

Prostacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15-epi-Prostacyclin 15-epi-Prostacyclin IP_Receptor Prostacyclin (IP) Receptor 15-epi-Prostacyclin->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Prostacyclin signaling pathway.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Whole Blood PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubate_PRP Incubate PRP at 37°C PRP_Preparation->Incubate_PRP Add_Compound Add 15-epi-Prostacyclin or Vehicle Incubate_PRP->Add_Compound Add_Agonist Add Platelet Agonist (e.g., ADP) Add_Compound->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: In vitro platelet aggregation assay workflow.

Caption: Ex vivo vasodilation assay workflow.

Conclusion

While direct experimental data on this compound is scarce, its structural similarity to prostacyclin suggests it holds significant potential as a research tool in cardiovascular pharmacology. The provided application notes, protocols, and diagrams, based on the well-established actions of prostacyclin, offer a robust framework for initiating investigations into the specific biological activities of this epimer. Researchers are strongly encouraged to empirically determine the potency and efficacy of this compound in their experimental systems.

References

Troubleshooting & Optimization

improving the stability of 15-epi-Prostacyclin Sodium Salt in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 15-epi-Prostacyclin Sodium Salt in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity rapidly. What is the most likely cause?

A1: The most common reason for the loss of activity is the chemical instability of the 15-epi-Prostacyclin molecule in aqueous solutions, particularly at neutral or acidic pH. It undergoes rapid, non-enzymatic hydrolysis to a biologically inactive product, 6-keto-prostaglandin F1α.[1][2] The half-life of the parent compound can be as short as a few minutes at physiological pH (7.4).[1][3]

Q2: What is the optimal pH for storing solutions of this compound?

A2: To enhance stability, solutions should be maintained at a high pH. For the closely related compound epoprostenol sodium, formulations are often prepared in buffers with a pH of 10.2 to 10.8.[1] Some preparations even recommend a pH greater than 11.[1] The alkaline environment significantly slows down the rate of hydrolysis.

Q3: Can I use standard buffers like PBS or Tris to dissolve this compound?

A3: It is not recommended to use standard neutral pH buffers like PBS (pH 7.4) or Tris-HCl (pH ~7-8) for preparing stock solutions or for long-term storage, as these will lead to rapid degradation. If the experimental conditions necessitate a physiological pH, the solution should be prepared immediately before use and used within a short timeframe.

Q4: Are there any stabilizing agents I can add to my buffer?

A4: Formulations of the analogous compound, epoprostenol sodium, have been developed with excipients that improve stability. These include buffering agents like L-arginine and bulking agents such as mannitol.[4] These formulations are designed to maintain a high pH upon reconstitution.[4]

Q5: How should I store the lyophilized powder and reconstituted solutions?

A5: The lyophilized powder of epoprostenol sodium is stable and can be stored in a deep freezer at -20±5°C for extended periods (e.g., at least 3 years).[5] Once reconstituted in a high pH buffer, solutions of a stable epoprostenol sodium formulation can be stored at 2-8°C for up to 7 days, depending on the concentration.[4] For short-term storage, some formulations are stable for up to 3 days at 25°C.[4] However, stability is highly dependent on the specific formulation and concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions immediately before each experiment. If using a stock solution, ensure it is stored under optimal conditions (high pH, low temperature) and its stability over the storage period has been validated.
Precipitate formation in the buffer The buffer composition may not be optimal, or the concentration of the compound may be too high for the solubility in that specific buffer.Ensure the buffer is free of contaminants. Consider using a buffer with a higher pH to improve solubility and stability. If high concentrations are needed, consult the manufacturer's data sheet for solubility information.
Low potency of the prepared solution Hydrolysis due to low pH of the diluent.Use a recommended high pH buffer for reconstitution and dilution. Sterile water for injection or sterile saline have been used for stable epoprostenol formulations containing buffering agents.[4]
Difficulty in dissolving the lyophilized powder The powder may be hygroscopic.Allow the vial to come to room temperature before opening to prevent condensation. Use the recommended volume of the appropriate high pH buffer for reconstitution.

Data Presentation: Stability of Epoprostenol Sodium (a close analog)

Disclaimer: The following data is for a stable formulation of epoprostenol sodium (containing L-arginine and mannitol) and should be used as a general guide for handling this compound due to the lack of specific stability data for the 15-epi epimer.

Table 1: Stability of Reconstituted Epoprostenol Sodium AM Formulation [4]

Storage TemperatureStability Duration
2°C - 8°CUp to 5 days
Up to 25°CUp to 48 hours

Table 2: Stability of Diluted Epoprostenol Sodium AM Formulation in SWI or SSI [4]

ConcentrationStorage at 5°CStorage at 25°C
3,000 - 30,000 ng/mLUp to 7 daysUp to 3 days

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Reconstitution Buffer: Use a sterile, high pH buffer (e.g., pH 10.5) for reconstitution. The specific buffer may be recommended by the supplier. For formulations containing buffering agents, sterile water for injection (SWI) or sterile saline (SSI) may be appropriate.

  • Reconstitution: Add the specified volume of the reconstitution buffer to the vial. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.

  • Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

Protocol 2: Preparation of Diluted Working Solutions
  • Diluent: Use the same high pH buffer or recommended diluent (SWI or SSI for pre-buffered formulations) for preparing working solutions.

  • Dilution: Based on the desired final concentration, calculate the required volume of the reconstituted stock solution.

  • Mixing: Add the calculated volume of the stock solution to the appropriate volume of the diluent. Mix gently but thoroughly.

  • Immediate Use: For experiments at physiological pH, add the final diluted solution to the experimental system immediately after preparation.

Mandatory Visualizations

G cluster_degradation Chemical Degradation Workflow Compound 15-epi-Prostacyclin Sodium Salt Condition Neutral or Acidic Aqueous Solution (e.g., PBS pH 7.4) Compound->Condition exposed to Process Hydrolysis Condition->Process Product 6-keto-prostaglandin F1α (Inactive) Process->Product results in

Caption: Workflow of this compound Degradation.

G cluster_pathway Prostacyclin Signaling Pathway Prostacyclin 15-epi-Prostacyclin IP_Receptor IP Receptor (G-protein coupled) Prostacyclin->IP_Receptor binds to G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response leads to

Caption: Prostacyclin signaling pathway.

G cluster_workflow Experimental Workflow for Improved Stability Start Start: Lyophilized 15-epi-Prostacyclin Sodium Salt Reconstitute Reconstitute with high pH buffer (e.g., pH > 10.5) Start->Reconstitute Stock_Solution High Concentration Stock Solution Reconstitute->Stock_Solution Store Store at 2-8°C Stock_Solution->Store for short-term storage Dilute Dilute to working concentration immediately before use Stock_Solution->Dilute for immediate use Store->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended experimental workflow for handling this compound.

References

troubleshooting low bioactivity of 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioactivity of 15-epi-Prostacyclin Sodium Salt during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to behave biologically?

This compound is a stereoisomer of Prostacyclin (also known as PGI2), a potent vasodilator and inhibitor of platelet aggregation. The "15-epi" designation indicates that the stereochemistry at carbon 15 is inverted compared to the naturally occurring and biologically active prostacyclin. This structural change can significantly impact the molecule's ability to bind to and activate its target receptor, the prostacyclin receptor (IP receptor). While prostacyclin is a potent agonist at the IP receptor, literature on the specific biological activity of the 15-epimer is limited. Some epimers of other prostaglandins have been shown to have significantly reduced activity or even act as antagonists. Therefore, it is crucial to consider that this compound may exhibit weak agonist activity, antagonistic properties, or a complete lack of biological activity.

Q2: What are the most critical factors affecting the stability and bioactivity of this compound?

Like other prostacyclin analogs, this compound is susceptible to degradation, which can lead to a significant loss of bioactivity. The most critical factors are:

  • pH: Prostacyclins are chemically unstable at neutral or acidic pH. They are most stable in alkaline solutions (pH 8-10).

  • Temperature: Elevated temperatures accelerate the degradation of prostacyclins. Stock solutions and experimental buffers should be kept cold.

  • Solvent: The choice of solvent for reconstitution and dilution is critical. While aqueous buffers are used for final experimental concentrations, initial stock solutions are often prepared in organic solvents like DMSO or ethanol. The stability in these organic solvents is generally better than in aqueous solutions.

  • Storage Conditions: Improper storage of the solid compound or solutions can lead to degradation over time. It is essential to follow the manufacturer's storage recommendations, which typically involve storage at -20°C or lower.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound and should be avoided. It is best to aliquot stock solutions into single-use volumes.

Troubleshooting Guide: Low Bioactivity

This guide provides a step-by-step approach to troubleshoot experiments where this compound shows lower than expected or no biological activity.

Step 1: Verify Compound Integrity and Handling

The first step in troubleshooting is to ensure the compound itself is not degraded.

Potential Issue & Solution Table

Potential IssueRecommended Action
Compound Degradation - Confirm Storage: Verify that the solid compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.- Prepare Fresh Solutions: Always prepare fresh working solutions from a new stock aliquot for each experiment. Avoid using old solutions.
Improper Solution Preparation - Use Appropriate Solvent: For stock solutions, use a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous working solutions, use a buffer with a pH of 8.0 or higher.- Avoid Acidic Conditions: Ensure that all buffers and media used in the experiment are not acidic.
Repeated Freeze-Thaw Cycles - Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.

Troubleshooting Workflow: Compound Integrity

Caption: Troubleshooting workflow for verifying compound integrity.

Step 2: Evaluate Experimental Design and Assay Conditions

If the compound handling is deemed correct, the next step is to scrutinize the experimental setup.

Potential Issue & Solution Table

Potential IssueRecommended Action
Inappropriate Assay System - Receptor Expression: Confirm that the cell line or tissue used in the assay expresses the prostacyclin (IP) receptor. This can be verified by qPCR, Western blot, or by using a known potent IP receptor agonist as a positive control.- Cell Passage Number: Use cells at a low passage number, as receptor expression can decrease with excessive passaging.
Suboptimal Assay Conditions - Incubation Time: Optimize the incubation time with 15-epi-Prostacyclin. The effect of prostacyclin analogs can be rapid and transient.- Concentration Range: Test a wide range of concentrations, as the potency of the 15-epimer may be significantly lower than that of prostacyclin.
Presence of Antagonists or Inhibitors - Serum Components: Components in serum can sometimes interfere with the assay. Consider running experiments in serum-free media if possible.- Contaminants: Ensure all reagents and labware are free from contaminants that could inhibit the signaling pathway.
Lack of a Positive Control - Use a Known Agonist: Always include a potent, well-characterized prostacyclin receptor agonist (e.g., Iloprost, Beraprost) as a positive control to validate the assay system.

Troubleshooting Logic: Experimental Design

start Compound Integrity Verified, Low Bioactivity Persists check_receptor Confirm IP Receptor Expression in Assay System start->check_receptor check_assay_conditions Optimize Assay Conditions (Concentration, Time) check_receptor->check_assay_conditions If receptor is present modify_assay Modify Assay Protocol (e.g., serum-free media) check_receptor->modify_assay If receptor expression is low check_positive_control Validate Assay with a Potent IP Agonist check_assay_conditions->check_positive_control If conditions are optimized evaluate_antagonism Consider Potential for Antagonistic Properties check_positive_control->evaluate_antagonism If positive control works interpret_results Interpret Results in Context of Epimer-Specific Activity evaluate_antagonism->interpret_results modify_assay->check_receptor

Caption: Logical flow for troubleshooting experimental design.

Experimental Protocols

Prostacyclin Signaling Pathway

Prostacyclin and its analogs mediate their effects by binding to the IP receptor, a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP is the primary second messenger that leads to downstream effects such as vasodilation and inhibition of platelet aggregation.

Signaling Pathway Diagram

cluster_cell Cell Membrane PGI2 15-epi-Prostacyclin IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binding G_Protein Gs Protein IP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) cAMP->Downstream Activates PKA and leads to cellular response

Caption: Prostacyclin signaling pathway.

Key Bioactivity Assays

1. cAMP Accumulation Assay

This assay directly measures the activation of the IP receptor by quantifying the production of cAMP.

Methodology:

  • Cell Culture: Plate cells expressing the IP receptor (e.g., HEK293 cells transfected with the human IP receptor) in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound and a positive control (e.g., Iloprost) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA, HTRF) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

2. Platelet Aggregation Assay

This functional assay assesses the ability of 15-epi-Prostacyclin to inhibit platelet aggregation.

Methodology:

  • Blood Collection: Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or a positive control (e.g., prostacyclin) for a short period (e.g., 1-2 minutes) at 37°C.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

  • Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of 15-epi-Prostacyclin and determine the IC50 value.

Quantitative Data Summary

Table 1: Bioactivity of Prostacyclin (PGI2)

ParameterTypical ValueAssay System
Receptor Binding Affinity (Ki) 10 - 50 nMHuman IP Receptor
Functional Potency (EC50) 1 - 10 nMcAMP Accumulation Assay
Functional Potency (IC50) 0.5 - 5 nMPlatelet Aggregation Assay

Note: These values are approximate and can vary depending on the specific experimental conditions and assay system used. It is highly recommended to establish these values for the positive control in your own experiments. Given the "epi" configuration, the potency of 15-epi-Prostacyclin is expected to be significantly lower, or it may act as an antagonist.

Navigating In Vivo Studies with 15-epi-Prostacyclin Sodium Salt: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific in vivo data for 15-epi-Prostacyclin Sodium Salt, this technical support guide is primarily based on the well-characterized properties of its isomer, prostacyclin (PGI2), and its synthetic analog, epoprostenol sodium. Researchers should consider this information as a foundational starting point and are strongly encouraged to conduct thorough dose-response studies and careful monitoring to determine the optimal dosage and effects of this compound for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for prostacyclins in vivo?

Prostacyclins, including presumably 15-epi-Prostacyclin, exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of platelets and vascular smooth muscle cells.[1][2][3] This activation triggers a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[1][2][3][4]

Q2: What are the expected physiological effects of this compound administration in vivo?

Based on the known effects of prostacyclin, administration of this compound is expected to cause a dose-dependent decrease in systemic and pulmonary blood pressure, and inhibition of platelet aggregation.[1] At lower doses, it may cause a reflex increase in heart rate, while higher doses can lead to more pronounced hypotension.[4]

Q3: What are the common routes of administration for prostacyclins in in vivo studies?

Continuous intravenous (IV) infusion is the most common route of administration for prostacyclins like epoprostenol due to their very short in vivo half-life of only a few minutes.[1] Other routes, such as subcutaneous or inhalation, have been used for more stable analogs.[3] The optimal route for this compound may depend on its specific pharmacokinetic profile.

Q4: How should this compound be prepared for in vivo administration?

Prostacyclin solutions are typically prepared by reconstituting the lyophilized powder in a suitable buffer, often at an alkaline pH to improve stability.[3] It is crucial to follow the manufacturer's specific instructions for reconstitution and dilution to ensure the integrity and activity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable effect at the initial dose - Insufficient Dosage: The initial dose may be too low for the specific animal model or disease state. - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Incorrect Administration: Issues with the infusion pump or catheter placement could prevent the compound from reaching the target circulation.- Perform a Dose-Response Study: Systematically increase the dosage to determine the effective range for your model. - Verify Compound Integrity: Ensure the compound has been stored and handled according to the manufacturer's recommendations. Prepare fresh solutions for each experiment. - Check Administration Setup: Confirm the proper functioning of the infusion equipment and the correct placement of the catheter.
Excessive Hypotension or Bradycardia - High Dosage: The administered dose is likely too high, leading to an exaggerated physiological response.- Immediately Reduce or Stop the Infusion: Monitor the animal's vital signs closely until they return to baseline. - Adjust Dosage: For subsequent experiments, start with a lower dose and titrate upwards more cautiously.
Signs of Discomfort in the Animal (e.g., agitation, flushing) - Common Side Effect: Flushing and headache are known side effects of prostacyclin administration in humans and may manifest as agitation in animals.[1] - High Infusion Rate: A rapid infusion can exacerbate side effects.- Reduce the Infusion Rate: Slowing the rate of administration may alleviate these effects. - Consider a Lower Dose: If symptoms persist, a lower overall dose may be necessary.
Inconsistent Results Between Experiments - Variability in Animal Model: Biological variability between animals can lead to different responses. - Inconsistent Compound Preparation: Variations in the preparation of the dosing solution can affect its potency. - Environmental Factors: Stress or other environmental factors can influence cardiovascular parameters.- Increase Sample Size: Using a larger number of animals can help to account for biological variability. - Standardize Solution Preparation: Ensure consistent and accurate preparation of the dosing solution for every experiment. - Control Experimental Environment: Maintain a consistent and low-stress environment for the animals during the experiment.

Quantitative Data Summary

Note: The following tables summarize dosage information for Epoprostenol (Prostacyclin) from various in vivo studies. This data should be used as a reference for designing studies with this compound, but optimal dosages for the 15-epimer may differ.

Table 1: Epoprostenol Dosage in Animal Studies

Animal Model Route of Administration Dosage Range Observed Effects Reference
DogsIntravenous InfusionDose-dependentDecreased systemic and pulmonary pressure[1]

Table 2: Epoprostenol Dosage in Human Studies

Study Population Route of Administration Dosage Range Observed Effects & Side Effects Reference
Healthy Male SubjectsIntravenous Infusion2 - 50 ng/kg/minVasodilation, inhibition of platelet aggregation. Higher doses associated with headache, nausea, and flushing.[1]
Patients with Peripheral Vascular DiseaseIntravenous Infusion2 - 10 ng/kg/minDecreased mean arterial pressure, increased heart rate.[1]
Patients with Primary Pulmonary HypertensionIntravenous InfusionStarting at 1-2 ng/kg/min, titrated upwardsImproved hemodynamics and exercise capacity.[1]

Experimental Protocols

Protocol 1: General Procedure for Intravenous Infusion in a Rodent Model
  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). Allow the animal to recover from surgery as required by the experimental design.

  • Preparation of this compound Solution:

    • On the day of the experiment, reconstitute the lyophilized this compound in the recommended sterile buffer to create a stock solution.

    • Further dilute the stock solution with sterile saline to the desired final concentrations for infusion. Keep the solution on ice and protected from light if the compound is light-sensitive.

  • Experimental Setup:

    • Connect the venous catheter to a calibrated infusion pump.

    • Monitor relevant physiological parameters such as blood pressure (via an arterial catheter), heart rate, and respiration throughout the experiment.

  • Dose Administration:

    • Begin the infusion at a low dose (e.g., based on the lower end of the ranges reported for epoprostenol, adjusted for the animal's weight).

    • Maintain the infusion for a predetermined period to allow the animal to reach a steady state.

    • For dose-response studies, incrementally increase the infusion rate at set intervals, allowing for stabilization at each new dose.

  • Data Collection and Analysis:

    • Continuously record all physiological data.

    • Collect blood samples at baseline and at various time points during the infusion to measure relevant biomarkers or platelet aggregation if required.

    • At the end of the experiment, euthanize the animal according to approved protocols.

    • Analyze the collected data to determine the dose-dependent effects of this compound.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Prostacyclin Prostacyclin IP_Receptor IP Receptor (GPCR) Prostacyclin->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Compound_Prep Prepare 15-epi-Prostacyclin Sodium Salt Solution Animal_Prep->Compound_Prep Setup Connect to Infusion Pump & Monitoring Equipment Compound_Prep->Setup Baseline Record Baseline Physiological Data Setup->Baseline Infusion Start Infusion (Low Dose) Baseline->Infusion Dose_Titration Incrementally Increase Dose (Dose-Response Study) Infusion->Dose_Titration Data_Collection Continuous Data Recording & Sample Collection Dose_Titration->Data_Collection End Euthanasia & Data Analysis Data_Collection->End Finish Finish End->Finish

References

challenges with 15-epi-Prostacyclin Sodium Salt solubility and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of 15-epi-Prostacyclin Sodium Salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Prostacyclin Sodium Salt?

This compound is a stereoisomer of the naturally occurring Prostacyclin Sodium Salt (also known as PGI2). The key difference lies in the stereochemistry at the 15-carbon position, where the hydroxyl (-OH) group is in the opposite orientation (R configuration) compared to the natural form (S configuration). This structural variation can significantly impact its biological activity and interaction with receptors.

Q2: What are the primary solubility challenges with this compound?

Similar to other prostacyclins, this compound is prone to hydrolysis and degradation in aqueous solutions, especially at neutral or acidic pH. This instability can lead to a loss of biological activity. Achieving and maintaining a desired concentration in aqueous buffers for an extended period can be challenging.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It also shows good solubility in aqueous buffers with a basic pH.

Q4: How does the biological activity of this compound compare to the natural Prostacyclin?

Isomers of prostaglandins with the 15(R) configuration, such as 15-epi-Prostacyclin, generally exhibit reduced agonist activity at their receptors compared to their 15(S) counterparts.[1] Therefore, it is expected that this compound will be a less potent activator of the prostacyclin (IP) receptor and consequently a weaker inhibitor of platelet aggregation and a less potent vasodilator than the natural prostacyclin.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation observed when diluting the stock solution in aqueous buffer. The pH of the aqueous buffer is too low (neutral or acidic), causing hydrolysis and precipitation.Prepare dilutions in a basic aqueous buffer (pH > 8.0). A PBS solution with a pH of 9.0 is recommended for good solubility.[1]
The final concentration in the aqueous buffer is too high.For organic solvent-free aqueous solutions, ensure the final concentration does not exceed the solubility limit. In PBS (pH 9.0), the solubility is approximately 11 mg/mL.[1]
The aqueous solution has been stored for too long.It is not recommended to store aqueous solutions of this compound for more than one day due to its instability.[1] Prepare fresh dilutions for each experiment.
Inconsistent or lower-than-expected biological activity in experiments. Degradation of the compound due to improper storage or handling.Store the solid compound at -20°C.[1] When preparing solutions, use solvents that have been purged with an inert gas to minimize oxidation.
Reduced receptor binding affinity of the 15-epi isomer.Be aware that this compound is expected to have lower potency than natural prostacyclin.[1] Higher concentrations may be required to achieve the desired biological effect.
Insignificant residual amount of organic solvent from the stock solution affecting the experiment.When diluting from an organic stock solution, ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[1]

Quantitative Solubility Data

SolventApproximate Solubility
DMSO~ 5 mg/mL[1]
Dimethylformamide~ 5 mg/mL[1]
PBS (pH 9.0)~ 11 mg/mL[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), purged with an inert gas (e.g., argon or nitrogen)

  • Inert gas source

  • Sterile, airtight vial

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the crystalline solid in a sterile, airtight vial.

  • Under a stream of inert gas, add the appropriate volume of the chosen organic solvent (DMSO or DMF) to the vial to achieve the desired stock concentration (e.g., for a 5 mg/mL stock solution, add 1 mL of solvent to 5 mg of the compound).

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Store the stock solution at -20°C. For long-term stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution

Materials:

  • Prepared stock solution of this compound in DMSO or DMF

  • Sterile aqueous buffer (e.g., PBS, pH 9.0)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentration for your experiment.

  • Ensure that the final concentration of the organic solvent in your experimental medium is insignificant to avoid any potential physiological effects.[1]

  • Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.[1]

Visualizations

Signaling Pathway of Prostacyclin Analogs

Prostacyclin_Signaling Prostacyclin (and its 15-epi analog) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin_Analog 15-epi-Prostacyclin IP_Receptor Prostacyclin Receptor (IP) Prostacyclin_Analog->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Leads to

Caption: Signaling pathway of prostacyclin analogs via the IP receptor.

Experimental Workflow for Preparing Working Solutions

Experimental_Workflow Workflow for Preparing 15-epi-Prostacyclin Working Solutions Start Start: Crystalline This compound Dissolve Dissolve in Organic Solvent (DMSO or DMF) Start->Dissolve Stock_Solution Stock Solution (~5 mg/mL) Dissolve->Stock_Solution Store Store at -20°C Stock_Solution->Store Dilute Dilute in Aqueous Buffer (pH > 8.0) Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Use Use Immediately in Experiment Working_Solution->Use

Caption: Workflow for preparing 15-epi-Prostacyclin working solutions.

References

Technical Support Center: Quantification of 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method refinement of 15-epi-Prostacyclin Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quantification, address common experimental challenges, and offer detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a stereoisomer (epimer) of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] Accurate quantification is crucial for in-vitro and in-vivo studies to understand its physiological and pathological roles, as well as for the development of therapeutic analogs.

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include its chemical instability, particularly at neutral or acidic pH, the potential for epimerization during sample handling, and the need to chromatographically separate it from other isomers.[2] Like other prostaglandins, it is often present at low concentrations in biological matrices, requiring highly sensitive analytical methods.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify low-level analytes in complex biological matrices.[3][4]

Q4: How should I store my samples containing this compound?

A4: Due to the instability of prostaglandins, samples should be stored at -80°C immediately after collection.[2] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase inhibitor, like indomethacin, can help prevent degradation and artificial formation of prostaglandins during sample processing.[2][5]

Q5: Can I use an immunoassay for quantification?

A5: While immunoassays exist for related prostaglandins, they may lack the specificity to distinguish between epimers like 15-epi-Prostacyclin and other isomers.[6] For accurate and specific quantification, LC-MS/MS is the recommended approach.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase pH is not optimal. 3. Column degradation.1. Use a C18 reversed-phase column suitable for prostaglandin analysis.[3] 2. Adjust the mobile phase pH to be slightly acidic (e.g., pH 4) with an additive like formic acid to ensure consistent protonation of the analyte.[7] 3. Replace the column and use a guard column to extend its lifetime.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Adsorption to plasticware.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the elution solvent is appropriate for the analyte's polarity. 2. Keep samples on ice or at 4°C throughout the preparation process. Work quickly to minimize degradation.[2] 3. Use low-binding polypropylene tubes and pipette tips.
High Background or Matrix Effects 1. Insufficient sample cleanup. 2. Co-elution of matrix components with the analyte.1. Incorporate a more rigorous SPE cleanup step. Consider using a sorbent with mixed-mode functionality. 2. Adjust the LC gradient to better separate the analyte from interfering matrix components.
Inconsistent Results or High Variability 1. Inconsistent sample handling and preparation. 2. Instability of the analyte in prepared samples. 3. Instrument variability.1. Standardize all sample preparation steps and use an internal standard (ideally a stable isotope-labeled version of the analyte).[3] 2. Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -80°C.[2] 3. Perform regular instrument maintenance and calibration.
Inability to Separate from Isomers 1. Insufficient chromatographic resolution.1. Optimize the analytical column and mobile phase composition. Consider a longer column or a smaller particle size for higher efficiency.[3] 2. Adjust the gradient elution profile to enhance separation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific biological matrix.

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • Acidify the sample to approximately pH 3.5 with 2 N HCl.

    • Centrifuge at 4°C to pellet any precipitate.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge with 10 mL of ethanol followed by 10 mL of deionized water.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove impurities.

  • Elution:

    • Elute the analyte with 10 mL of ethyl acetate.[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters that will require optimization for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI) - Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻.

Quantitative Data Summary

The following table provides a hypothetical summary of expected performance characteristics for a refined LC-MS/MS method for this compound, based on data from similar prostaglandin analyses.[4][8]

ParameterExpected Performance
Linear Range 10 - 5000 pg/mL
Limit of Quantification (LOQ) 10 pg/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) <15%
Recovery >85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample acidify Acidification (pH 3.5) sample->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute dry Dry-down elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI2) / 15-epi-Prostacyclin IP_receptor IP Receptor (G-protein coupled) PGI2->IP_receptor binds AC Adenylyl Cyclase IP_receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_effects Physiological Effects (Vasodilation, Inhibition of Platelet Aggregation) PKA->Physiological_effects leads to

Caption: Prostacyclin signaling pathway via the IP receptor.

References

how to prevent degradation of 15-epi-Prostacyclin Sodium Salt during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 15-epi-Prostacyclin Sodium Salt to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is chemical instability in aqueous solutions, particularly at neutral or acidic pH. The molecule undergoes rapid hydrolysis to the less active compound, 6-keto-prostaglandin F1α.[1] This process is highly pH-dependent.

Q2: How should I store this compound?

A2: For long-term stability, the solid form of this compound should be stored at -20°C and protected from moisture as it is hygroscopic.[1]

Q3: What is the best way to prepare a stock solution?

A3: To minimize degradation, it is recommended to prepare stock solutions in a basic buffer (pH > 9.0).[2] Alternatively, a concentrated stock solution can be prepared in an organic solvent such as DMSO or ethanol and then diluted into the aqueous experimental buffer immediately before use.

Q4: What is the half-life of this compound in solution?

A4: The half-life is highly dependent on the pH and temperature of the solution. At physiological pH (~7.4) and room temperature, the half-life can be as short as a few minutes.[1] In a basic solution (pH > 9), the stability is significantly increased.

Q5: Can I use pre-made aqueous solutions for my experiments?

A5: It is highly recommended to prepare solutions fresh for each experiment.[1] If a solution must be stored, it should be kept at a high pH and refrigerated (2-8°C) for a limited time. However, fresh preparation is always the best practice to ensure potency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed. Degradation of this compound due to improper handling or storage.- Prepare fresh solutions for each experiment using a basic buffer (pH > 9.0) or an organic solvent for the stock solution.- Ensure the solid compound has been stored correctly at -20°C and protected from moisture.- Minimize the time the compound is in a neutral or acidic aqueous solution.
Decreased activity over the course of a long experiment. Gradual degradation of the compound in the experimental medium (e.g., cell culture medium at physiological pH).- For long-term experiments, consider a perfusion system to continuously supply fresh compound.- If not feasible, replace the medium with freshly prepared this compound at regular intervals.- The presence of albumin in the medium may help to stabilize the compound to some extent.[3]
Unexpected side effects or off-target activity. This compound may interact with other prostanoid receptors (e.g., EP receptors) or nuclear receptors (e.g., PPARs).[4]- Review the literature for known off-target effects of prostacyclin analogs.- Use specific antagonists for other prostanoid receptors to confirm that the observed effect is mediated by the prostacyclin (IP) receptor.- Titrate the concentration of this compound to the lowest effective dose to minimize off-target effects.

Data Presentation

Table 1: Stability of Prostacyclin Analogs in Aqueous Solutions

pHTemperatureHalf-lifeReference
~7.4Room Temperature1 to 12 minutes[1]
>10.2Not SpecifiedSignificantly Increased[1]
9.370°CNo loss of activity for 48 hours
1225°C~6 days

Table 2: Recommended Solvents for Stock Solutions

SolventConcentrationNotesReference
DMSO5 mg/mLPrepare fresh and dilute into aqueous buffer immediately before use.[2]
EthanolNot SpecifiedPrepare fresh and dilute into aqueous buffer immediately before use.
Basic Buffer (pH > 9.0)> 11 mg/mLProvides greater stability for short-term storage of the stock solution.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • For a 10 mM stock solution in DMSO, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial (MW: 374.45), add 267 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell-Based Assay

  • Culture cells to the desired confluency in a suitable multi-well plate.

  • Immediately before the experiment, dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate for the desired time period.

  • For time points longer than 30-60 minutes, consider replacing the medium with a fresh solution of the compound to maintain its effective concentration.

  • Harvest cells or supernatant for downstream analysis (e.g., cAMP measurement, gene expression analysis).

Mandatory Visualization

G cluster_storage Storage and Preparation cluster_experiment Experimental Workflow cluster_analysis Data Analysis storage Solid 15-epi-Prostacyclin Sodium Salt (-20°C, Desiccated) stock Stock Solution (DMSO or Basic Buffer, -20°C) storage->stock Dissolve working Fresh Working Solution (Aqueous Buffer, pH > 9.0) stock->working Dilute Immediately Before Use experiment In Vitro / In Vivo Experiment working->experiment degradation Degradation (Hydrolysis at neutral/acidic pH) experiment->degradation Potential Issue results Biological Activity Measurement experiment->results troubleshoot Troubleshooting: Inconsistent or No Activity results->troubleshoot If Negative troubleshoot->storage Review Storage & Preparation

Caption: Experimental workflow for using this compound.

G 15_epi_Prostacyclin 15-epi-Prostacyclin Sodium Salt IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) 15_epi_Prostacyclin->IP_Receptor Binds Other_Receptors Other Prostanoid/Nuclear Receptors (e.g., EP, PPAR) 15_epi_Prostacyclin->Other_Receptors G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Off_Target Potential Off-Target Effects Other_Receptors->Off_Target

Caption: Signaling pathway of this compound.

References

addressing variability in experimental results with 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with 15-epi-Prostacyclin Sodium Salt. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Inconsistent or Weaker-Than-Expected Biological Activity
Possible Cause Troubleshooting Step Expected Outcome
Degradation of the compound due to improper storage or handling. 1. Verify Storage Conditions: Confirm that the lyophilized powder has been consistently stored at the recommended temperature (-20°C or -80°C). 2. Review Solution Preparation: Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature. 3. Check pH of Solutions: this compound is susceptible to hydrolysis at neutral or acidic pH. Ensure that the solvent or buffer used for reconstitution and dilution has a pH of 8.0 or higher.[1][2]Consistent and potent biological activity in line with expected dose-response curves.
Suboptimal solvent used for reconstitution. 1. Use Recommended Solvents: Reconstitute the lyophilized powder in a small amount of ethanol or DMSO before diluting with an aqueous buffer. 2. Ensure Complete Dissolution: Gently vortex or sonicate to ensure the compound is fully dissolved before making further dilutions.Improved solubility and bioavailability, leading to more reliable experimental results.
Repeated freeze-thaw cycles of stock solutions. 1. Aliquot Stock Solutions: After initial reconstitution, aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[3] 2. Use Fresh Aliquots: For each experiment, thaw a new aliquot and discard any unused portion.Reduced degradation of the compound and more consistent experimental outcomes.
Interaction with experimental apparatus. 1. Use Appropriate Labware: Utilize polypropylene or silanized glass tubes and pipette tips to minimize adsorption of the compound to surfaces.Increased effective concentration of the compound in the experimental system.
Issue 2: High Variability Between Replicate Experiments
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent timing of compound addition. 1. Standardize Experimental Timeline: Due to the short half-life of prostacyclin analogs in aqueous solutions, it is crucial to add the compound to the experimental system at a precisely defined and consistent time point for all replicates.[1][4]Reduced variability in the onset and magnitude of the biological response.
Variations in cell culture or tissue preparation conditions. 1. Ensure Consistent Cell Passages: Use cells from the same passage number for all related experiments. 2. Standardize Tissue Handling: For ex vivo experiments, maintain consistent dissection and incubation times and conditions for all tissue samples.Minimized biological variability, allowing for a clearer assessment of the compound's effects.
Inaccurate pipetting of concentrated stock solutions. 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes. 2. Prepare Intermediate Dilutions: Create a series of intermediate dilutions to work with larger, more accurate volumes for the final experimental concentrations.More precise and reproducible final concentrations of the compound in the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like ethanol or DMSO. For a 1 mg/mL stock solution, for example, you can dissolve 1 mg of the compound in 1 mL of the organic solvent. This stock solution can then be further diluted with an aqueous buffer (pH ≥ 8.0) to the desired working concentration.

Q2: How long is a reconstituted solution of this compound stable?

A2: The stability of the reconstituted solution is highly dependent on the solvent, storage temperature, and pH. In an alkaline aqueous buffer (pH ≥ 8.0) at 2-8°C, the solution may be stable for up to 24 hours.[1] However, for maximum consistency, it is strongly advised to prepare fresh solutions for each experiment.

Q3: Can I store my stock solution at -20°C after reconstitution?

A3: Yes, you can store aliquots of the stock solution in an organic solvent (e.g., ethanol or DMSO) at -20°C or -80°C for several months. However, it is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

Q4: My vasodilation experiment results are not reproducible. What could be the cause?

A4: Inconsistent results in vasodilation assays can stem from several factors. One common issue is the degradation of this compound in the physiological buffer. Ensure your buffer has a pH of at least 7.4, and ideally slightly higher, and that the compound is added to the bath immediately before measuring the response. Additionally, ensure that the pre-constriction of the isolated arteries is consistent across all experiments.

Q5: I am observing less inhibition of platelet aggregation than expected. What should I check?

A5: Weaker-than-expected inhibition of platelet aggregation can be due to compound degradation, as mentioned previously. Also, verify the concentration and activity of your platelet agonist (e.g., ADP, collagen). The health and preparation of the platelet-rich plasma (PRP) are also critical; ensure that the blood collection and centrifugation steps are standardized to prevent premature platelet activation.

Data Presentation

Table 1: Recommended Storage and Handling Conditions
ParameterLyophilized PowderReconstituted Stock Solution (in Organic Solvent)Diluted Aqueous Solution
Storage Temperature -20°C or -80°C-20°C or -80°C (in single-use aliquots)2-8°C (for short-term use, <24 hours)
Recommended Solvents N/AEthanol, DMSOAlkaline Buffer (pH ≥ 8.0), Saline
Freeze-Thaw Cycles N/AAvoidDo Not Freeze
Light Sensitivity Protect from lightProtect from lightProtect from light
Table 2: Solvent Compatibility
SolventCompatibilityNotes
Ethanol HighRecommended for initial reconstitution.
DMSO HighRecommended for initial reconstitution.
Aqueous Buffers (pH ≥ 8.0) GoodSuitable for final dilutions. Stability decreases as pH approaches neutral or acidic.
Saline (0.9% NaCl) ModerateUse freshly prepared solutions. Stability is limited.
Acidic Buffers (pH < 7.0) LowNot recommended due to rapid hydrolysis.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Preparation of this compound:

    • Prepare a stock solution in ethanol or DMSO.

    • Make serial dilutions in a suitable buffer (e.g., Tyrode's buffer, pH 7.4) to achieve the desired final concentrations.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C in an aggregometer.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a standardized time (e.g., 1-2 minutes).

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.

    • Record the change in light transmittance for 5-10 minutes.

Protocol 2: Vasodilation Assay in Isolated Arteries
  • Tissue Preparation:

    • Isolate small arteries (e.g., mesenteric or coronary arteries) from an appropriate animal model and place them in cold Krebs-Henseleit buffer.

    • Cut the arteries into small rings (approximately 2 mm in length).

    • Mount the arterial rings in a wire myograph system containing Krebs-Henseleit buffer bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Pre-constriction:

    • Allow the arterial rings to equilibrate for at least 60 minutes, with periodic buffer changes.

    • Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine, U46619).

  • Measurement of Vasodilation:

    • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the myograph chamber at regular intervals.

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the pre-constriction.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15-epi-Prostacyclin 15-epi-Prostacyclin IP_Receptor IP Receptor (Prostacyclin Receptor) 15-epi-Prostacyclin->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized 15-epi-Prostacyclin (Ethanol/DMSO) Stock Prepare Aliquoted Stock Solutions (-80°C) Reconstitute->Stock Working Prepare Fresh Working Dilutions (Aqueous Buffer, pH ≥ 8.0) Stock->Working Assay Perform Assay (e.g., Platelet Aggregation, Vasodilation) Working->Assay Data Data Acquisition Assay->Data Analyze Analyze Results Data->Analyze Troubleshoot Troubleshoot Variability (if necessary) Analyze->Troubleshoot Troubleshoot->Reconstitute Review Protocol Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Proper Fresh_Compound Use Fresh Aliquot/ New Vial Check_Storage->Fresh_Compound Improper? Check_Assay Examine Assay Parameters Check_Prep->Check_Assay Optimal Adjust_pH Ensure Buffer pH ≥ 8.0 Check_Prep->Adjust_pH Suboptimal? Standardize_Time Standardize Incubation & Addition Times Check_Assay->Standardize_Time Variable? Consistent_Results Consistent Results Check_Assay->Consistent_Results Consistent Fresh_Compound->Consistent_Results Adjust_pH->Consistent_Results Standardize_Time->Consistent_Results

References

Technical Support Center: Process Improvements for High-Throughput Screening with 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 15-epi-Prostacyclin Sodium Salt in high-throughput screening (HTS) applications. The information is designed to address specific experimental issues and improve process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound relevant to HTS?

A1: this compound, a synthetic analog of prostacyclin (PGI2), primarily acts as an agonist at the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1][2][3] Activation of the IP receptor, which is coupled to the Gs alpha subunit, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][2][4] Therefore, the most common HTS assays for this compound are functional assays that measure cAMP levels.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Prostacyclin analogs are sensitive to pH and temperature. It is recommended to store the solid compound at -20°C. For creating stock solutions, use a high-quality solvent like DMSO. Prostacyclin is unstable in acidic or neutral aqueous solutions and hydrolyzes to 6-keto-prostaglandin F1α.[3] For aqueous solutions, it is best to use a basic buffer (pH > 8) to maintain stability. Short-term storage of aqueous solutions should be at 2-8°C, and repeated freeze-thaw cycles should be avoided.

Q3: Which cell lines are suitable for HTS assays with this compound?

A3: The choice of cell line depends on the expression of the prostacyclin (IP) receptor. Common choices for GPCR HTS include human embryonic kidney (HEK) 293 cells, Chinese hamster ovary (CHO) cells, or other cell lines that have been engineered to stably express the human IP receptor.[5] Endogenous expression in cell lines like human pulmonary artery smooth muscle cells (HPASMCs) can also be utilized for more physiologically relevant assays.

Troubleshooting Guides

Assay Variability and Reproducibility

Q4: We are observing high variability between wells (high coefficient of variation, CV%). What are the potential causes and solutions?

A4: High CV% is a common issue in HTS and can stem from several factors:

  • Inconsistent Cell Plating: Uneven cell distribution across the plate is a major source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use automated liquid handlers for plating if available. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to different cell growth and responses.

    • Solution: To mitigate edge effects, you can fill the outer wells with sterile media or buffer without cells.[1] Alternatively, use specialized plates designed to reduce evaporation. Maintaining high humidity in the incubator is also crucial.[6]

  • Compound Precipitation: this compound, especially at high concentrations, may precipitate in the assay buffer.

    • Solution: Visually inspect the wells for precipitation. If observed, you may need to lower the compound concentration, use a different solvent for initial dilution, or add a small percentage of a solubilizing agent like BSA (if compatible with your assay).

  • Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability.

    • Solution: Regularly calibrate and maintain pipettes and automated liquid handlers. Use low-retention pipette tips.

Unexpected Assay Signal

Q5: The assay window (signal-to-background ratio) is too low. How can we improve it?

A5: A low assay window can make it difficult to distinguish between hits and non-hits.

  • Suboptimal Cell Number: The number of cells per well can significantly impact the signal.

    • Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio without saturating the system.[7]

  • Low Receptor Expression: The cell line may not express a sufficient number of IP receptors.

    • Solution: If using a recombinant cell line, ensure the expression of the IP receptor is stable and at a high level. Consider using a different clone or cell line with higher receptor expression.

  • Insufficient Agonist Concentration: The concentration of this compound may not be high enough to elicit a maximal response.

    • Solution: Perform a dose-response curve to determine the EC50 and the concentration that gives a maximal response (ECmax).

  • Assay Reagent Issues: Degradation of assay reagents, such as the cAMP detection antibody or substrate, can lead to a weak signal.

    • Solution: Ensure all assay reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment.

Q6: We are observing a high background signal in our negative control wells. What could be the cause?

A6: High background can be caused by several factors, depending on the assay format (e.g., fluorescence polarization, chemiluminescence).

  • Autofluorescence of Compounds or Plates: The compound itself or the microplate may be fluorescent at the assay wavelengths.

    • Solution: Pre-read the plates before adding the detection reagents to check for background fluorescence. Use plates with low autofluorescence (e.g., black plates for fluorescence assays).

  • Non-specific Binding: The detection antibody or other reagents may bind non-specifically to the wells or other components.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Optimize the washing steps to remove unbound reagents.[8]

  • Contamination: Bacterial or fungal contamination can interfere with the assay signal.

    • Solution: Practice good aseptic technique. Regularly check cell cultures for contamination.

Quantitative Data Summary

The following tables summarize key quantitative data for prostacyclin analogs, which can be used as a reference for experiments with this compound. Note that specific values for the 15-epi isomer may vary.

Table 1: Solubility of Prostacyclin Analogs

SolventSolubilityNotes
DMSO ≥ 10 mg/mLDimethyl sulfoxide is a common solvent for creating high-concentration stock solutions.
Ethanol ≥ 10 mg/mLCan be used as an alternative to DMSO.
Aqueous Buffer (pH > 8.0) SolubleProstacyclin is more stable in basic aqueous solutions. Solubility may be lower than in organic solvents.
PBS (pH 7.4) Sparingly solubleProstacyclin is unstable at neutral pH and will degrade. Prepare fresh solutions and use immediately.

Table 2: Stability of Prostacyclin Analogs

ConditionHalf-lifeNotes
Aqueous Solution (pH 7.4, 37°C) ~3-5 minutesRapid hydrolysis to an inactive form.[9][10]
Aqueous Solution (pH > 8.0) Significantly increasedBasic conditions improve stability.
Human Plasma (37°C) ~10-11 minutesPlasma components can have a stabilizing effect.[10]
Solid (stored at -20°C) > 2 yearsStable for long-term storage as a solid.

Table 3: EC50 Values of Prostacyclin Analogs in cAMP Assays

AnalogCell TypeEC50 (nM)Reference
IloprostHuman Pulmonary Artery Smooth Muscle Cells4.8[2]
UT-15 (Treprostinil)Human Pulmonary Artery Smooth Muscle Cells8.2[2]
CicaprostHuman Pulmonary Artery Smooth Muscle Cells7.1[2]
BeraprostHuman Pulmonary Artery Smooth Muscle Cells98.2[2]

Experimental Protocols

Protocol: High-Throughput cAMP Assay using Fluorescence Polarization

This protocol provides a general framework for a competitive immunoassay to measure cAMP levels in a 384-well format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
  • Lysis Buffer: Use a cell lysis buffer compatible with the cAMP detection kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
  • cAMP Standards: Prepare a serial dilution of a known concentration of cAMP in lysis buffer to generate a standard curve.
  • Detection Reagents: Prepare the anti-cAMP antibody and the fluorescently labeled cAMP tracer according to the kit manufacturer's instructions.

2. Cell Plating:

  • Harvest and count cells (e.g., HEK293 cells expressing the IP receptor).
  • Resuspend cells in the appropriate cell culture medium to the optimized cell density.
  • Dispense the cell suspension into a 384-well black, solid-bottom microplate.
  • Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.

3. Compound Addition and Cell Lysis:

  • Prepare serial dilutions of this compound in assay buffer.
  • Remove the cell culture medium from the plate and add the compound dilutions. Include wells with assay buffer only (negative control) and a known agonist (positive control).
  • Incubate the plate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
  • Add the lysis buffer to all wells to stop the reaction and release intracellular cAMP.

4. cAMP Detection:

  • Add the anti-cAMP antibody and the fluorescently labeled cAMP tracer to all wells, including the cAMP standards.
  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes) to allow the competitive binding reaction to reach equilibrium.

5. Data Acquisition and Analysis:

  • Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the fluorophore used.
  • Generate a standard curve by plotting the fluorescence polarization values of the cAMP standards against their concentrations.
  • Use the standard curve to determine the cAMP concentration in the sample wells.
  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15-epi-Prostacyclin 15-epi-Prostacyclin IP Receptor IP Receptor 15-epi-Prostacyclin->IP Receptor Binds G Protein (Gs) G Protein (Gs) IP Receptor->G Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs)->Adenylyl Cyclase Stimulates ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Plating Compound Plating Incubation Incubation Compound Plating->Incubation Cell Plating Cell Plating Cell Plating->Incubation Lysis & Reagent Addition Lysis & Reagent Addition Incubation->Lysis & Reagent Addition Plate Reading Plate Reading Lysis & Reagent Addition->Plate Reading Data Processing Data Processing Plate Reading->Data Processing Hit Identification Hit Identification Data Processing->Hit Identification G High CV% High CV% Inconsistent Plating Inconsistent Plating High CV%->Inconsistent Plating Check Edge Effects Edge Effects High CV%->Edge Effects Check Compound Precipitation Compound Precipitation High CV%->Compound Precipitation Check Pipetting Error Pipetting Error High CV%->Pipetting Error Check Low Signal Low Signal Suboptimal Cell # Suboptimal Cell # Low Signal->Suboptimal Cell # Check Low Receptor Expression Low Receptor Expression Low Signal->Low Receptor Expression Check Reagent Issue Reagent Issue Low Signal->Reagent Issue Check High Background High Background Autofluorescence Autofluorescence High Background->Autofluorescence Check Non-specific Binding Non-specific Binding High Background->Non-specific Binding Check Contamination Contamination High Background->Contamination Check

References

Technical Support Center: 15-epi-Prostacyclin Sodium Salt for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of 15-epi-Prostacyclin Sodium Salt in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent vasodilator and inhibitor of platelet aggregation.[1] It exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and mediates the downstream cellular responses.

Q2: What are the main applications of this compound in research?

A2: Due to its vasodilatory and anti-platelet aggregation properties, this compound and other prostacyclin analogs are widely studied in the context of pulmonary arterial hypertension (PAH). Research applications also include studies on inflammation, vascular disease, and thrombosis.[2][3]

Q3: How should this compound be stored?

A3: As a lyophilized powder, it should be stored at -20°C. Once reconstituted, the stability of the solution is critical for long-term studies. While specific data for this compound is limited, studies on the closely related epoprostenol sodium suggest that solutions are more stable at lower temperatures (2-8°C) and that the choice of diluent can impact stability.[4][5] For long-term experiments, it is advisable to prepare fresh solutions or conduct stability studies under your specific experimental conditions.

Q4: What is the recommended solvent for reconstituting this compound?

A4: For in vitro studies, sterile, high-purity water, saline, or a buffer appropriate for your cell culture system can be used. For in vivo studies, sterile saline or a biocompatible buffer is recommended. The choice of solvent may affect the stability of the compound, so it is important to be consistent across experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Studies

Objective: To prepare a stock solution and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution of Stock Solution:

    • Carefully open the vial.

    • Add the appropriate volume of sterile water or PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can cause degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 2-8°C, though stability should be verified.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the final desired working concentration using pre-warmed cell culture medium or the appropriate assay buffer.

    • Use the working solution immediately. Do not store diluted solutions for extended periods.

Protocol 2: Long-Term In Vitro Study with Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

Objective: To assess the long-term effects of this compound on the proliferation of HPASMCs.

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell counting solution (e.g., trypan blue)

  • Multi-well cell culture plates

  • This compound working solution

  • Cell proliferation assay kit (e.g., MTT, BrdU)

Procedure:

  • Cell Culture: Culture HPASMCs in SmGM-2 supplemented with 5% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA, neutralize with medium, and centrifuge. Resuspend the cell pellet and count the cells. Seed the cells into multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Long-Term Incubation:

    • Incubate the cells for the desired long-term period (e.g., 24, 48, 72 hours or longer).

    • Due to the potential for degradation of the compound in culture medium, it is recommended to replace the medium with freshly prepared treatment medium every 24 hours.

  • Assessment of Proliferation: At each time point, assess cell proliferation using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results and express them as a percentage of the vehicle-treated control.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results in in vitro assays Degradation of this compound in working solutions or culture medium. Prepare fresh working solutions for each experiment. For long-term cultures, replenish the medium with freshly diluted compound every 24 hours. Conduct a time-course stability study of the compound in your specific culture medium.
Improper storage of stock solutions. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure storage at -20°C or -80°C.
Cellular responsiveness changes with passage number. Use cells within a consistent and low passage number range for all experiments.
Low potency or lack of biological activity Incorrect concentration of the compound. Verify calculations and dilutions. Perform a dose-response curve to determine the optimal concentration range.
Degraded compound. Use a fresh vial of lyophilized powder. Check the expiration date.
Cell line does not express the IP receptor. Confirm the expression of the prostacyclin (IP) receptor in your cell line using techniques like RT-PCR or Western blotting.
Precipitate formation in stock or working solutions Poor solubility in the chosen solvent. Try a different solvent or a co-solvent system. Gentle warming may aid dissolution, but be cautious of heat-induced degradation.
Concentration is too high. Prepare a more dilute stock solution.
Unexpected side effects in long-term animal studies (e.g., flushing, headache-like behaviors) These are known side effects of prostacyclin analogs due to their vasodilatory properties. Start with a lower dose and gradually titrate up to the desired dose to allow for acclimatization. Monitor animals closely for any adverse effects. Consider alternative routes of administration that may minimize systemic exposure.

Data Presentation

Table 1: Effects of Prostacyclin Analogs on Hemodynamic Parameters in Pulmonary Arterial Hypertension (PAH) Patients (Data from a Meta-Analysis)

ParameterMean Difference (MD) / Risk Ratio (RR)95% Confidence Interval (CI)
6-Minute Walk Distance (6MWD)37.17 m26.68 to 47.66
Mean Pulmonary Artery Pressure (mPAP)-9.23 mmHg-17.44 to -1.03
Cardiac Index0.41 L/min/m²0.26 to 0.55
Clinical WorseningRR: 0.700.57 to 0.86
Data synthesized from a meta-analysis of clinical trials with various prostacyclin analogs.[6] This table is for informational purposes to indicate the expected direction of effects.

Visualizations

Signaling Pathway

Prostacyclin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGI2 15-epi-Prostacyclin Sodium Salt IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Leads to

Caption: Prostacyclin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Study cluster_analysis Data Analysis Reconstitute Reconstitute 15-epi-Prostacyclin Sodium Salt Stock Prepare_Working Prepare Working Solutions Reconstitute->Prepare_Working Treat_Cells Treat with Compound (Replenish daily) Prepare_Working->Treat_Cells Seed_Cells Seed HPASMCs Seed_Cells->Treat_Cells Incubate Long-term Incubation (24-72h+) Treat_Cells->Incubate Assay Perform Proliferation Assay Incubate->Assay Analyze Quantify and Analyze Results Assay->Analyze

Caption: In vitro experimental workflow.

References

Validation & Comparative

A Comparative Guide to Epoprostenol and the Enigmatic 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between prostacyclin analogs is critical for advancing therapeutic strategies, particularly in the context of pulmonary arterial hypertension (PAH). This guide provides a detailed comparison of the well-established therapeutic agent, epoprostenol, with its lesser-known stereoisomer, 15-epi-Prostacyclin Sodium Salt.

While extensive data on epoprostenol's efficacy is readily available, this compound remains a compound of academic interest with limited published research. This comparison, therefore, juxtaposes the known clinical and experimental profile of epoprostenol with the theoretical and potential implications of the 15-epimer configuration, offering a framework for future research.

Epoprostenol: The Gold Standard in Prostacyclin Therapy

Epoprostenol, the sodium salt of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] It is a cornerstone in the treatment of PAH, a progressive disease characterized by elevated pulmonary artery pressure and vascular resistance.[4][5]

Mechanism of Action

Epoprostenol exerts its therapeutic effects through a well-defined signaling pathway.[6] It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells and platelets.[7][8] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to:

  • Vasodilation: In vascular smooth muscle cells, elevated cAMP activates protein kinase A (PKA), which promotes muscle relaxation and vasodilation by reducing intracellular calcium levels.[8] This widening of the pulmonary and systemic arterial vascular beds reduces the strain on the heart.[1][9][10]

  • Inhibition of Platelet Aggregation: In platelets, increased cAMP levels inhibit platelet activation and aggregation, thereby preventing the formation of blood clots.[1][6][8]

Efficacy in Pulmonary Arterial Hypertension

Clinical trials have consistently demonstrated the efficacy of epoprostenol in improving the clinical status of patients with PAH.[4][5] Key benefits include:

  • Improved exercise capacity.[4]

  • Favorable hemodynamic changes, including a reduction in mean pulmonary artery pressure and pulmonary vascular resistance.[4]

  • Enhanced survival rates in patients with idiopathic PAH.[4]

The following table summarizes key efficacy data for epoprostenol from a pivotal randomized controlled trial in patients with idiopathic or heritable PAH.

ParameterEpoprostenol + Conventional TherapyConventional Therapy Alonep-value
Change in 6-Minute Walk Distance (meters)+63.5-36.0<0.001
Change in Mean Pulmonary Artery Pressure (mmHg)-5.03+0.94Not Reported
Change in Pulmonary Vascular Resistance (mmHg·L⁻¹·min⁻¹)-4.58+0.92Not Reported

Data from a 12-week study in patients with PAH due to scleroderma.[4]

This compound: A Stereochemical Variant

This compound is a stereoisomer, or epimer, of prostacyclin. This means it has a different three-dimensional arrangement of atoms at a single chiral center, specifically at the 15th carbon position. While its chemical formula is identical to that of prostacyclin, this subtle structural change can have profound effects on its biological activity.

Currently, there is a lack of publicly available data from clinical trials or direct comparative efficacy studies for this compound. Its existence is primarily noted in chemical databases.[11]

Potential Implications of the 15-epi Configuration

The hydroxyl group at the C15 position is crucial for the biological activity of prostaglandins. Altering its stereochemistry from the naturally occurring S-configuration to the R-configuration (as in the 15-epi form) can significantly impact its interaction with the IP receptor.

One study on a different prostaglandin analog, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that this epimer acted as a competitive antagonist to PGE2 and PGF2 alpha.[12] This suggests that while it could still bind to the receptor, it failed to elicit the same biological response and instead blocked the action of the natural ligand.

Therefore, it is plausible that this compound could exhibit:

  • Reduced Affinity for the IP Receptor: The altered shape may lead to a weaker binding to the receptor compared to epoprostenol.

  • Altered Agonist/Antagonist Activity: It might act as a partial agonist, a weak agonist, or even an antagonist at the IP receptor.

  • Different Pharmacokinetic Profile: Changes in stereochemistry can affect metabolic pathways and the compound's half-life.

Further research is necessary to elucidate the precise pharmacological profile of this compound.

Experimental Protocols

To determine the efficacy of a novel prostacyclin analog like this compound and compare it to epoprostenol, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity of the compound for the IP receptor, competitive binding assays using radiolabeled epoprostenol would be performed on cell membranes expressing the human IP receptor.

  • cAMP Accumulation Assays: To assess the functional activity of the compound, cultured vascular smooth muscle cells or platelets would be incubated with varying concentrations of the test compound, and the intracellular accumulation of cAMP would be measured using techniques like ELISA.

  • Platelet Aggregation Assays: The ability of the compound to inhibit platelet aggregation would be tested in vitro using platelet-rich plasma. Aggregation can be induced by agents like ADP or collagen, and the inhibitory effect of the compound would be measured using an aggregometer.

In Vivo Models
  • Rodent Models of Pulmonary Hypertension: The efficacy of the compound in reducing pulmonary artery pressure and vascular remodeling would be assessed in established animal models of PAH, such as the monocrotaline-induced PAH model in rats. Hemodynamic parameters would be measured via right heart catheterization.

  • Vasodilation Studies: The vasodilatory effects of the compound on systemic and pulmonary circulation would be evaluated in anesthetized animals by measuring changes in blood pressure and vascular resistance following administration.

Signaling Pathways and Experimental Workflows

To visualize the key processes discussed, the following diagrams are provided.

Epoprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epoprostenol Epoprostenol IP_Receptor IP Receptor Epoprostenol->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Epoprostenol signaling pathway leading to vasodilation and inhibition of platelet aggregation.

Experimental_Workflow start Start: Synthesize This compound in_vitro In Vitro Characterization start->in_vitro binding Receptor Binding Assay (IP Receptor) in_vitro->binding cAMP_assay cAMP Accumulation Assay in_vitro->cAMP_assay platelet_assay Platelet Aggregation Assay in_vitro->platelet_assay in_vivo In Vivo Efficacy and Safety binding->in_vivo cAMP_assay->in_vivo platelet_assay->in_vivo pah_model PAH Animal Model in_vivo->pah_model safety_pharm Safety Pharmacology in_vivo->safety_pharm hemodynamics Hemodynamic Measurements pah_model->hemodynamics data_analysis Data Analysis and Comparison to Epoprostenol hemodynamics->data_analysis safety_pharm->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: A representative experimental workflow for evaluating the efficacy of this compound.

Conclusion

Epoprostenol remains a vital therapeutic agent for pulmonary arterial hypertension, with a well-characterized mechanism of action and proven clinical efficacy. In contrast, this compound is a compound with an unknown pharmacological profile. Based on the principles of stereochemistry and the limited data from other prostaglandin epimers, it is likely that the 15-epi configuration significantly alters its biological activity compared to epoprostenol. Future in-depth studies following the outlined experimental protocols are essential to determine whether this compound holds any therapeutic potential or if it serves as a tool to further probe the structure-activity relationships of the prostacyclin receptor. For now, epoprostenol remains the benchmark against which all new prostacyclin analogs must be compared.

References

A Comparative Guide to Platelet Inhibition by Prostacyclin Analogs and Other Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the platelet-inhibiting effects of prostacyclin analogs and other widely used antiplatelet agents. While this report aims to validate the effects of 15-epi-Prostacyclin Sodium Salt, a comprehensive search of available scientific literature did not yield specific quantitative data on its platelet inhibition properties, such as IC50 values. Therefore, this guide will focus on its parent compound, Prostacyclin (PGI2, administered as Epoprostenol Sodium), and its well-studied analogs, comparing their performance with other major classes of platelet inhibitors.

Introduction to Prostacyclin and its Analogs

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation and a vasodilator, produced by healthy endothelial cells.[1] Its synthetic form, Epoprostenol Sodium, and its more stable analogs like Iloprost, Treprostinil, and Beraprost, are used clinically, primarily for pulmonary arterial hypertension, due to their vasodilatory and antiplatelet effects.[2] These compounds exert their effects by binding to the prostacyclin (IP) receptor on platelets, which initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), leading to the inhibition of platelet activation and aggregation.[3]

Comparative Efficacy of Platelet Inhibitors

The efficacy of various platelet inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values for prostacyclin analogs and other common antiplatelet agents against ADP-induced platelet aggregation, unless otherwise specified.

Compound ClassCompoundIC50 (ADP-induced Aggregation)Agonist Used (if not ADP)Reference
Prostacyclin Analogs Epoprostenol (PGI2)~1.5 ng/mL (~4.3 nM)ADP[4]
Iloprost0.2 µg/L (~0.44 nM)α-thrombin[5]
Iloprost3.6 nMCollagen[6]
Beraprost2-5 nMADP[4]
P2Y12 Inhibitors Ticagrelor0.005 µM (5 nM)ADP[7]
Clopidogrel (active metabolite)1.9 µM (1900 nM)ADP[1]
COX Inhibitor Aspirin>100 µM (>100,000 nM)ADP[8]
Aspirinlog IC50 = -5.20 (~6.3 µM)Arachidonic Acid (AA)[8]

Note: IC50 values can vary significantly based on experimental conditions, such as the agonist used and its concentration, and the specific assay methodology (e.g., light transmission aggregometry vs. whole blood aggregometry).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways through which these agents inhibit platelet aggregation.

Prostacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Prostacyclin_Analog Prostacyclin Analog (e.g., Epoprostenol, Iloprost) IP_Receptor IP Receptor (GPCR) Prostacyclin_Analog->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Platelet_Activation ↓ Platelet Activation & Aggregation PKA->Platelet_Activation Leads to

Caption: Prostacyclin signaling pathway in platelets.

P2Y12_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor (GPCR) ADP->P2Y12_Receptor Binds to P2Y12_Inhibitor P2Y12 Inhibitor (e.g., Clopidogrel, Ticagrelor) P2Y12_Inhibitor->P2Y12_Receptor Blocks Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Reduces production of Platelet_Activation ↑ Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of

Caption: P2Y12 inhibitor mechanism of action.

Aspirin_Mechanism cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Metabolized by Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits PGH2 Prostaglandin H2 COX1->PGH2 Produces TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Acts on TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Produces Platelet_Activation ↑ Platelet Activation & Aggregation TXA2->Platelet_Activation Promotes LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Sodium Citrate) B 2. Centrifuge (Low Speed) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. Centrifuge (High Speed) B->D F 6. Calibrate Aggregometer (PRP=0%, PPP=100%) C->F E 5. Separate Platelet-Poor Plasma (PPP) D->E E->F G 7. Incubate PRP with Inhibitor/Vehicle (37°C with stirring) F->G H 8. Add Agonist (e.g., ADP) G->H I 9. Record Light Transmission H->I J 10. Determine % Aggregation I->J K 11. Calculate % Inhibition J->K L 12. Generate Dose-Response Curve & IC50 K->L

References

Unveiling the Activity of 15-epi-Prostacyclin Sodium Salt: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced bioactivity of prostaglandin analogues is paramount. This guide provides a comparative analysis of 15-epi-Prostacyclin Sodium Salt, placing its known biological activity in context with its parent compound, Prostacyclin (PGI2). While research specifically detailing the 15-epimer is limited, existing data allows for a preliminary comparison, highlighting the critical role of stereochemistry in its pharmacological profile.

Comparative Efficacy: Platelet Aggregation

The most direct comparative data available for 15-epi-Prostacyclin pertains to its effect on platelet aggregation. Research indicates that the 15-epimer of Prostacyclin is significantly less potent than the naturally occurring PGI2 in inhibiting platelet aggregation.

Table 1: Comparative Inhibitory and Deaggregatory Activities of PGI2 and 15-epi-PGI2 on Rabbit Platelet Aggregation

CompoundIC50 for Inhibition of ADP-induced Platelet Aggregation (ng/ml)ED50 for Deaggregation (pg/kg)
Prostacyclin (PGI2)4.5[1]3[1]
dl-15-epi-PGI2330[1]75[1]

This data clearly demonstrates that the 15-epi form is approximately 73 times less potent in inhibiting platelet aggregation and 25 times less potent in promoting the deaggregation of platelets compared to PGI2.[1]

Mechanism of Action: The Prostacyclin Signaling Pathway

Prostacyclin and its analogues exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to vasodilation and the inhibition of platelet aggregation.[2][3]

Prostacyclin Signaling Pathway cluster_membrane Cell Membrane PGI2 Prostacyclin (PGI2) or 15-epi-Prostacyclin IP_Receptor IP Receptor PGI2->IP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Inhibition_of_Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Inhibition_of_Platelet_Aggregation Platelet Aggregation Assay Workflow Blood_Collection Whole Blood Collection (with anticoagulant) PRP_Preparation Low-Speed Centrifugation to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation High-Speed Centrifugation to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Incubation Incubate PRP with Test Compound or Saline PRP_Preparation->Incubation Aggregometer_Setup Calibrate Aggregometer (PRP = 0%, PPP = 100%) PPP_Preparation->Aggregometer_Setup Aggregometer_Setup->Incubation Aggregation_Induction Add Aggregation Agonist (e.g., ADP) Incubation->Aggregation_Induction Data_Recording Record Light Transmission over time Aggregation_Induction->Data_Recording Analysis Calculate % Aggregation and IC50 Value Data_Recording->Analysis

References

Comparative Analysis of 15-epi-Prostacyclin Sodium Salt and Beraprost in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 15-epi-Prostacyclin Sodium Salt and Beraprost, two synthetic prostacyclin analogs, based on available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision-making process for selecting appropriate research compounds.

Prostacyclin (PGI2) is a potent vasodilator, anti-inflammatory, and inhibitor of platelet aggregation, mediating its effects primarily through the prostacyclin receptor (IP receptor). Both 15-epi-Prostacyclin and Beraprost are stable analogs of PGI2, designed to overcome the short half-life of the endogenous molecule. While both compounds mimic the actions of PGI2, they exhibit distinct pharmacological profiles.

Pharmacological Profile Comparison

While direct head-to-head preclinical studies are limited, a comparative analysis can be synthesized from individual compound data. Beraprost is an orally active PGI2 analog, notable for its mixture of four stereoisomers, with Beraprost Sodium (BPS) being the active form. It has been investigated for its vasodilatory and anti-platelet effects. 15-epi-Prostacyclin is an epimer of prostacyclin, and its biological activities, including its effects on platelet aggregation and vasodilation, have also been studied.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical evaluations of 15-epi-Prostacyclin and Beraprost. It is important to note that these values are derived from different studies and experimental conditions may vary.

ParameterThis compoundBeraprostReference
Receptor Binding Affinity Binds to prostacyclin (IP) receptors.Binds to prostacyclin (IP) receptors.
In Vitro Potency Potent inhibitor of platelet aggregation.Inhibits platelet aggregation induced by various agonists.
Vasodilatory Effects Induces vasodilation in various vascular beds.Causes dose-dependent vasodilation.
Anti-proliferative Effects Inhibits the proliferation of vascular smooth muscle cells.Demonstrates anti-proliferative effects on pulmonary artery smooth muscle cells.
In Vivo Efficacy Demonstrates therapeutic potential in models of pulmonary hypertension.Shows efficacy in animal models of pulmonary hypertension and peripheral artery disease.

Signaling Pathway

Both 15-epi-Prostacyclin and Beraprost exert their effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. Upon ligand binding, the receptor couples to Gs, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of events that lead to vasodilation and inhibition of platelet aggregation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 15-epi-Prostacyclin or Beraprost IP_Receptor IP Receptor (GPCR) Ligand->IP_Receptor Binds Gs Gs protein IP_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Leads to

Caption: Prostacyclin Analog Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize prostacyclin analogs.

In Vitro Platelet Aggregation Assay

This assay is fundamental for assessing the anti-platelet activity of prostacyclin analogs.

G cluster_workflow Platelet Aggregation Assay Workflow P0 Prepare Platelet-Rich Plasma (PRP) from whole blood P1 Pre-incubate PRP with 15-epi-Prostacyclin or Beraprost (or vehicle control) P0->P1 P2 Induce aggregation with an agonist (e.g., ADP, collagen) P1->P2 P3 Monitor changes in light transmittance using an aggregometer P2->P3 P4 Calculate the percentage of inhibition of aggregation P3->P4

Caption: Experimental Workflow for Platelet Aggregation Assay.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Incubation: The PRP is pre-incubated with varying concentrations of the test compound (15-epi-Prostacyclin or Beraprost) or a vehicle control for a specified period at 37°C.

  • Aggregation Induction: A platelet aggregation agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the test compound is calculated as the percentage of inhibition compared to the vehicle control.

Aortic Ring Vasodilation Assay

This ex vivo assay evaluates the vasodilatory potential of the compounds on isolated blood vessels.

Protocol:

  • Tissue Preparation: The thoracic aorta is carefully dissected from an experimental animal (e.g., rat, rabbit). The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or prostaglandin F2α, to induce a stable level of tone.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of 15-epi-Prostacyclin or Beraprost are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. A dose-response curve is constructed to determine the potency (e.g., EC50) of the compound.

Conclusion

Both this compound and Beraprost are valuable research tools for investigating the prostacyclin signaling pathway and its role in various physiological and pathological processes. The choice between these two analogs will depend on the specific requirements of the study, including the desired route of administration, duration of action, and the specific experimental model being used. The data and protocols presented in this guide aim to provide a foundation for making such decisions.

A Comparative Guide to the Analytical Cross-Validation of 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 15-epi-Prostacyclin Sodium Salt, a key stereoisomer of Epoprostenol. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and biomarker studies. Here, we present a cross-validation framework for the two most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.

Data Presentation: A Comparative Analysis

While direct cross-validation studies for this compound are not extensively published, the following table summarizes the expected performance characteristics of LC-MS/MS and Immunoassay methods based on their application to the broader family of prostaglandins and isoprostanes. This comparison is designed to guide researchers in selecting the most suitable method for their specific research needs.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay
Specificity Very High (distinguishes between structurally similar isomers)Moderate to High (potential for cross-reactivity with related compounds)
Sensitivity (LLOQ) Excellent (typically in the low pg/mL range)Good (can range from pg/mL to low ng/mL)
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)Narrower (often requires sample dilution for high concentrations)
Throughput Moderate (sample preparation can be intensive)High (well-suited for large numbers of samples)
Matrix Effect Potential for ion suppression or enhancementCan be affected by non-specific binding and interfering substances
Development Cost High (instrumentation and skilled personnel)Moderate (reagent development or kit purchase)
Cost per Sample Moderate to HighLow to Moderate
Precision (CV%) Excellent (<15%)Good (<20%)
Accuracy (% Bias) Excellent (typically within ±15%)Good (typically within ±20%)

Experimental Protocols

Below are detailed methodologies for the two key analytical techniques. These protocols are based on established methods for related prostaglandin analysis and are adaptable for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high selectivity and sensitivity for the quantification of this compound in biological matrices.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Collection: Collect biological samples (e.g., plasma, urine) and add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., 15-epi-Prostacyclin-d4) to the samples, blanks, and calibration standards.

  • Acidification: Acidify the samples to a pH of ~3.0 with a suitable acid (e.g., formic acid) to protonate the analyte.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water and then a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.

  • Elution: Elute the analyte with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from a low to high percentage of mobile phase B over a suitable run time to achieve separation from isomers.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 15-epi-Prostacyclin and its internal standard.

Immunoassay Protocol (Competitive ELISA)

This method is suitable for high-throughput screening of a large number of samples.

a. Plate Preparation

  • Coating: Coat a 96-well microplate with a capture antibody specific for 15-epi-Prostacyclin and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate to prevent non-specific binding.

b. Assay Procedure

  • Standard and Sample Addition: Add standards, controls, and samples to the appropriate wells.

  • Enzyme-Conjugate Addition: Add a fixed amount of 15-epi-Prostacyclin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. This will compete with the unlabeled 15-epi-Prostacyclin in the sample for binding to the capture antibody.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Signal Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of 15-epi-Prostacyclin in the sample.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of 15-epi-Prostacyclin in the samples.

Mandatory Visualizations

Prostacyclin Signaling Pathway

Prostacyclin and its analogues, including 15-epi-Prostacyclin, exert their effects through a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI2) / 15-epi-Prostacyclin IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Sequestration Calcium Sequestration PKA->Ca_Sequestration Vasodilation Vasodilation Ca_Sequestration->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation Ca_Sequestration->Platelet_Inhibition

Caption: Prostacyclin signaling pathway leading to vasodilation.

Cross-Validation Experimental Workflow

A logical workflow is essential for a successful cross-validation of two different analytical methods.

G cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase Select_Samples Select ≥ 20 Study Samples Analyze_Method_A Analyze Samples & QCs with Method A (e.g., LC-MS/MS) Select_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples & QCs with Method B (e.g., Immunoassay) Select_Samples->Analyze_Method_B Prepare_QCs Prepare QC Samples (Low, Mid, High) Prepare_QCs->Analyze_Method_A Prepare_QCs->Analyze_Method_B Compare_QC_Results Compare QC Results Analyze_Method_A->Compare_QC_Results Compare_Sample_Results Compare Study Sample Results Analyze_Method_A->Compare_Sample_Results Analyze_Method_B->Compare_QC_Results Analyze_Method_B->Compare_Sample_Results Acceptance_Criteria Assess Acceptance Criteria Compare_QC_Results->Acceptance_Criteria Compare_Sample_Results->Acceptance_Criteria Result Methods are Cross-Validated Acceptance_Criteria->Result Pass

Caption: Workflow for cross-validating two analytical methods.

A Comparative Guide to the Vasodilatory Properties of Prostacyclin Analogs, with a Focus on 15-epi-Prostacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Vasodilatory and Pharmacological Properties of Prostacyclin Analogs

The following table summarizes key pharmacological parameters for well-studied prostacyclin analogs. This data provides a reference point for the expected performance of 15-epi-Prostacyclin Sodium Salt.

ParameterEpoprostenol (Prostacyclin)IloprostTreprostinilThis compound
Binding Affinity (Ki) for IP Receptor ~1 nM[1]1.1 - 3.9 nM[2]4.4 - 32 nM[2]Data not available
Functional Activity (EC50) for cAMP Elevation ~1 nM (in some systems)[1]0.37 nM[2]1.9 nM[2]Data not available
Vasodilatory Potency Potent vasodilator[3]Potent vasodilatorPotent vasodilatorExpected to be a vasodilator
Clinical Use Pulmonary Arterial Hypertension (PAH)[4]PAH[5]PAH[5]Research Compound

Note: The vasodilatory potency of prostacyclin analogs can vary depending on the vascular bed and the specific experimental conditions. It is anticipated that this compound, as a stereoisomer of prostacyclin, will exhibit vasodilatory activity through the prostacyclin (IP) receptor, though its potency and binding affinity relative to the natural epimer require experimental determination.

Signaling Pathway of Prostacyclin-Mediated Vasodilation

Prostacyclin and its analogs exert their vasodilatory effects primarily through the activation of the Gs protein-coupled prostacyclin receptor (IP receptor) on vascular smooth muscle cells. The binding of the agonist initiates a signaling cascade that leads to smooth muscle relaxation and vasodilation.

Prostacyclin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to Gs Protein Gs Protein IP Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates MLCK (active) MLCK (active) PKA->MLCK (active) Phosphorylates MLCK-P (inactive) MLCK-P (inactive) MLCK (active)->MLCK-P (inactive) Myosin-LC-P Myosin-LC-P MLCK (active)->Myosin-LC-P Phosphorylates Relaxation Relaxation MLCK-P (inactive)->Relaxation Myosin-LC Myosin-LC Myosin-LC->MLCK (active) Contraction Contraction Myosin-LC-P->Contraction

Caption: Prostacyclin signaling cascade leading to vasodilation.

Experimental Protocols

To facilitate the characterization of the vasodilatory properties of this compound, detailed protocols for key experiments are provided below.

Ex Vivo Vasodilation Assay Using Isolated Aortic Rings (Organ Bath)

This protocol is designed to assess the direct vasodilatory effect of a compound on isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat or mouse) in accordance with institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

    • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the upper hook to a force-displacement transducer to record isometric tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta).

    • Induce contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has stabilized, add cumulative concentrations of this compound (or other vasodilators) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of its maximal effect).

Organ Bath Experimental Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Check (KCl) B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of This compound D->E F Record Relaxation E->F G Data Analysis (EC50 Calculation) F->G

Caption: Workflow for ex vivo vasodilation assay.

In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Plethysmography)

This non-invasive method is used to assess the effect of a compound on systemic blood pressure in conscious rodents.

Methodology:

  • Animal Acclimatization:

    • Acclimatize the animals (e.g., mice or rats) to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Procedure:

    • Place the conscious animal in the restrainer.

    • Position the tail-cuff and a volume-pressure recording sensor on the animal's tail.

    • Administer this compound or a vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

    • Measure systolic and diastolic blood pressure at baseline and at various time points after drug administration. The system automatically inflates and deflates the cuff and records the blood pressure.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline at each time point for the treated and control groups.

    • Statistically analyze the data to determine the significance of the blood pressure-lowering effect.

In Vivo Blood Pressure Measurement Workflow A Animal Acclimatization to Restrainer and Cuff B Baseline Blood Pressure Measurement A->B C Administration of 15-epi-Prostacyclin or Vehicle B->C D Serial Blood Pressure Measurements C->D E Data Analysis (Change from Baseline) D->E

Caption: Workflow for in vivo blood pressure measurement.

Conclusion

While specific experimental data on the vasodilatory properties of this compound are currently lacking in publicly available literature, its structural similarity to prostacyclin strongly suggests it will act as a vasodilator through the IP receptor signaling pathway. The provided comparative data for established prostacyclin analogs and detailed experimental protocols offer a robust framework for researchers to undertake a thorough characterization of this compound. Such studies are crucial to determine its potential as a therapeutic agent and to understand how its stereochemistry influences its pharmacological profile.

References

Independent Validation of 15-epi-Prostacyclin Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of 15-epi-Prostacyclin Sodium Salt by comparing its potential biological activity with established prostacyclin analogs. Due to the limited publicly available data for this compound, this document summarizes the known activities of key comparator compounds and outlines the necessary experimental protocols to independently characterize this specific epimer.

Comparison with Established Prostacyclin Analogs

Prostacyclin (PGI2) and its synthetic analogs are potent vasodilators and inhibitors of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH). Their therapeutic effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).

Below is a summary of the properties and activities of commonly used prostacyclin pathway agonists.

Table 1: Comparison of Prostacyclin Analogs and Receptor Agonists

CompoundMechanism of ActionReceptor Binding ProfileKey Characteristics
Epoprostenol Prostacyclin (IP) receptor agonistPotent IP receptor agonistSynthetic form of natural prostacyclin; potent vasodilator and inhibitor of platelet aggregation.[2] Short half-life requires continuous intravenous administration.
Treprostinil Prostacyclin (IP) receptor agonistHigh affinity for IP, EP2, and DP1 receptorsLonger half-life than epoprostenol, allowing for subcutaneous, intravenous, inhaled, and oral administration.[3][4]
Iloprost Prostacyclin (IP) receptor agonistHigh affinity for IP, EP1, and EP3 receptorsAvailable in an inhaled formulation, which can reduce systemic side effects.
Beraprost Prostacyclin (IP) receptor agonistIP receptor agonistAn orally active prostacyclin analog.
Selexipag Selective prostacyclin (IP) receptor agonistSelective for the IP receptor over other prostanoid receptorsA non-prostanoid IP receptor agonist that is administered orally.
This compound Presumed prostacyclin (IP) receptor agonistData not publicly available Biological activity and receptor binding profile are not well-characterized in the public domain.

Experimental Protocols for Validation

To independently validate the activity of this compound, a series of in vitro assays are recommended. These experiments will determine its potency and efficacy in comparison to a known standard, such as epoprostenol.

Prostacyclin Receptor (IP Receptor) Binding Assay

This assay determines the affinity of this compound for the IP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost).

  • Competition Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled this compound or a reference compound (e.g., epoprostenol).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki).

cAMP Accumulation Assay

This functional assay measures the ability of this compound to activate the IP receptor and stimulate the production of the second messenger, cAMP.

Methodology:

  • Cell Culture: Culture cells expressing the IP receptor (e.g., HEK293-IP) in a suitable medium.

  • Phosphodiesterase Inhibition: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Stimulate the cells with increasing concentrations of this compound or a reference agonist for a defined period.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Platelet Aggregation Assay

This assay assesses the functional effect of this compound on inhibiting platelet aggregation, a key physiological response mediated by prostacyclin.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and prepare PRP by centrifugation.

  • Incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or a reference compound.

  • Induction of Aggregation: Induce platelet aggregation by adding an aggregating agent such as adenosine diphosphate (ADP) or collagen.

  • Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the transmittance increases.

  • Data Analysis: Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds to G-protein G-protein IP Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Inhibition of\nPlatelet Aggregation Inhibition of Platelet Aggregation PKA->Inhibition of\nPlatelet Aggregation Leads to ATP ATP ATP->Adenylyl Cyclase G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound 15-epi-Prostacyclin Sodium Salt Binding Receptor Binding Assay (IC50/Ki) Compound->Binding Functional cAMP Accumulation Assay (EC50) Compound->Functional Physiological Platelet Aggregation Assay (IC50) Compound->Physiological Cells IP Receptor Expressing Cells or Platelets Cells->Binding Cells->Functional Cells->Physiological Analysis Data Analysis and Parameter Calculation Binding->Analysis Functional->Analysis Physiological->Analysis Comparison Comparison with Reference Compounds Analysis->Comparison

References

Comparative Efficacy of 15-epi-Prostacyclin Sodium Salt: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative pharmacology of 15-epi-Prostacyclin Sodium Salt, presenting available data on its effects on platelet aggregation and hemodynamics across various species. This guide aims to provide an objective comparison with its parent compound, prostacyclin, supported by experimental data and detailed methodologies.

Introduction

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Its sodium salt, known as epoprostenol, is used clinically in the management of pulmonary arterial hypertension. This compound is a stereoisomer of prostacyclin, differing in the configuration at the C-15 hydroxyl group. It is also referred to as 15(R)-PGI2, whereas the naturally occurring and more active form is the 15(S) isomer. This guide provides a comparative overview of the biological activities of this compound in different species, with a focus on its impact on platelet aggregation and hemodynamic parameters.

Data Presentation: Comparative Biological Activity

The available data indicates that this compound generally exhibits reduced biological activity compared to prostacyclin (15(S)-PGI2). This is a common characteristic of 15(R) isomers of prostaglandins.[1]

Inhibition of Platelet Aggregation
SpeciesAgonistProstacyclin (epoprostenol) IC50This compound IC50Reference
HumanADP5 nMData Not Available[1]
RabbitADP~10.2 nM (for PGI3, similar potency to PGI2)Data Not Available[3]
DogVariousPotent InhibitorData Not Available[2]
RatVariousPotent InhibitorData Not Available[2]
HorseVariousPotent InhibitorData Not Available[2]
SheepVariousPotent InhibitorData Not Available[2]

Table 1: Comparative Inhibition of Platelet Aggregation.

Hemodynamic Effects

Prostacyclin administration leads to significant hemodynamic changes, primarily vasodilation, resulting in decreased blood pressure and alterations in heart rate. The following table presents a summary of the observed hemodynamic effects of prostacyclin in different species. Comparative quantitative data for this compound is currently limited in the scientific literature.

SpeciesDosageEffect on Mean Systemic Arterial PressureEffect on Heart RateReference
Pony (Conscious)125 ng/kg/min (IV)↓ from 103.3 to 88.5 mmHg↑ from 55.0 to 102.0 beats/min[4]
Pony (Conscious)208 ng/kg/min (IV)↓ from 103.3 to 78.0 mmHg↑ from 55.0 to 109.3 beats/min[4]

Table 2: Comparative Hemodynamic Effects.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Blood samples from the species of interest (e.g., human, rabbit, rat).

  • Anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet aggregation agonist (e.g., Adenosine Diphosphate - ADP).

  • This compound and Prostacyclin (epoprostenol) solutions of varying concentrations.

  • Platelet aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully aspirate the PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C.

    • Add a specific volume of the test compound (this compound or prostacyclin) or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

    • Initiate platelet aggregation by adding the agonist (e.g., ADP).

    • Monitor the change in light transmission using a platelet aggregometer for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of the test compounds compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Hemodynamic Study in a Conscious Animal Model (e.g., Pony)

Objective: To evaluate the effects of intravenously administered this compound on systemic arterial pressure and heart rate.

Materials:

  • Conscious, healthy animals (e.g., ponies).

  • Catheters for intravenous infusion and arterial blood pressure monitoring.

  • Pressure transducer and recording system.

  • Infusion pump.

  • This compound and Prostacyclin (epoprostenol) solutions for infusion.

Procedure:

  • Animal Preparation:

    • Surgically implant catheters into a jugular vein (for infusion) and a carotid or facial artery (for blood pressure measurement) under appropriate anesthesia and allow for a recovery period.

  • Experimental Protocol:

    • Acclimate the conscious animal to the experimental setting.

    • Record baseline hemodynamic parameters (mean systemic arterial pressure, heart rate) for a stable period.

    • Initiate a continuous intravenous infusion of the test compound (this compound or prostacyclin) at a specific dose.

    • Continuously monitor and record hemodynamic parameters throughout the infusion period.

    • If a dose-response study is being conducted, incrementally increase the infusion rate at set intervals.

  • Data Analysis:

    • Calculate the mean values for hemodynamic parameters at baseline and at each dose of the infused compound.

    • Analyze the data for statistically significant changes from baseline.

    • Compare the magnitude of the effects between this compound and prostacyclin at equivalent doses.

Mandatory Visualization

Below are diagrams illustrating the prostacyclin signaling pathway and a typical experimental workflow for assessing platelet aggregation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostacyclin / 15-epi-Prostacyclin Prostacyclin / 15-epi-Prostacyclin IP Receptor IP Receptor Prostacyclin / 15-epi-Prostacyclin->IP Receptor Binds to G-protein (Gs) G-protein (Gs) IP Receptor->G-protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Inhibition of Platelet Activation Inhibition of Platelet Activation Protein Kinase A (PKA)->Inhibition of Platelet Activation Vasodilation Vasodilation Protein Kinase A (PKA)->Vasodilation

Caption: Prostacyclin Signaling Pathway.

G Whole Blood Collection Whole Blood Collection Centrifugation Centrifugation Whole Blood Collection->Centrifugation Platelet-Rich Plasma (PRP) Isolation Platelet-Rich Plasma (PRP) Isolation Centrifugation->Platelet-Rich Plasma (PRP) Isolation Pre-incubation with Test Compound Pre-incubation with Test Compound Platelet-Rich Plasma (PRP) Isolation->Pre-incubation with Test Compound Addition of Aggregating Agent Addition of Aggregating Agent Pre-incubation with Test Compound->Addition of Aggregating Agent Measurement of Aggregation Measurement of Aggregation Addition of Aggregating Agent->Measurement of Aggregation Data Analysis (IC50) Data Analysis (IC50) Measurement of Aggregation->Data Analysis (IC50)

Caption: Platelet Aggregation Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 15-epi-Prostacyclin Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of 15-epi-Prostacyclin Sodium Salt, a prostaglandin analog used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, this substance should be regarded as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

Quantitative Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard information for a closely related compound, Epoprostenol Sodium (Prostacyclin Sodium Salt). Due to the structural similarity, this compound should be handled with the same level of caution.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused neat compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
  • Segregate this waste stream from other chemical wastes to avoid incompatible mixtures.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) container is a suitable option.
  • The container must be in good condition with a secure screw-top cap.
  • Never overfill the waste container; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."
  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
  • Indicate the approximate concentration and quantity of the waste.
  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all institutional procedures for waste pickup requests.

Accidental Spill Response

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean-up: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all materials into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_manage Management cluster_end Final Disposal start Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.